CGP 28392
Description
partial calcium channel agonist; structure given in first source
Propriétés
Numéro CAS |
89289-93-0 |
|---|---|
Formule moléculaire |
C18H17F2NO5 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3 |
Clé InChI |
CBPBJKQTVKFOOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine CGP 28392 CGP 28392, (+-)-isomer CGP-28392 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CGP 28392
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28392 is a dihydropyridine (B1217469) derivative that uniquely functions as a calcium channel agonist, setting it apart from the more common calcium channel antagonists within the same chemical class. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with L-type calcium channels. It provides a comprehensive overview of its effects on cardiac and vascular smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: L-Type Calcium Channel Agonism
This compound exerts its primary pharmacological effects by directly modulating the function of L-type voltage-gated calcium channels (Cav1.x). Unlike classical dihydropyridine antagonists such as nifedipine, which stabilize the channel in a closed or inactivated state, this compound promotes the open state of the channel. This agonistic action leads to an enhanced influx of calcium ions (Ca2+) into the cell upon membrane depolarization.
The key molecular actions of this compound include:
-
Increased Channel Open Probability: Electrophysiological studies have demonstrated that this compound increases the probability of L-type calcium channels being in the open conformation. This is achieved by shifting the voltage-dependence of channel activation to more negative membrane potentials.[1]
-
Prolonged Channel Open Time: Single-channel patch-clamp analyses have revealed that this compound prolongs the mean open time of the L-type calcium channel, further contributing to an overall increase in Ca2+ influx.
-
Competitive Binding to the Dihydropyridine Receptor: this compound binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel. Its effects can be competitively antagonized by dihydropyridine calcium channel blockers.[2]
This enhanced calcium entry is the foundational event that triggers a cascade of downstream physiological responses, most notably in cardiac and vascular smooth muscle tissues.
Quantitative Pharmacological Data
The interaction of this compound with L-type calcium channels and its resulting physiological effects have been quantified in various experimental models.
| Parameter | Value | Species/Tissue | Experimental Model | Reference |
| Binding Affinity (Ki) | 115 nM | Guinea Pig Heart Membranes | [3H]nitrendipine Competition Binding | |
| Binding Affinity (KD) | 2.2 ± 0.95 x 10-7 M | Embryonic Chick Ventricular Cells | [3H]nitrendipine Displacement | [2] |
| Inotropic Effect (EC50) | 2 x 10-7 M | Embryonic Chick Ventricular Cells | Contraction Amplitude & Velocity | [2] |
| Competitive Antagonism (pA2) | 8.3 (vs. Nifedipine) | Embryonic Chick Ventricular Cells | Inotropic Effect Inhibition | [2] |
Physiological Effects and Signaling Pathways
Cardiovascular Effects
In Cardiac Muscle:
This compound exhibits a positive inotropic (contractility-enhancing) effect on the heart. The increased Ca2+ influx during the plateau phase of the cardiac action potential leads to a greater release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This elevates the cytosolic Ca2+ concentration available to bind to troponin C, resulting in a stronger interaction between actin and myosin filaments and, consequently, more forceful myocardial contraction.[2]
In Vascular Smooth Muscle:
In vascular smooth muscle cells, this compound promotes vasoconstriction. The influx of Ca2+ through L-type channels leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. Phosphorylated myosin interacts with actin, leading to cross-bridge cycling and smooth muscle contraction.
Stereoselectivity
While many dihydropyridine derivatives exhibit stereoselectivity, with enantiomers often having opposing (agonist vs. antagonist) or significantly different potencies, specific data on the differential activity of the (+) and (-) enantiomers of this compound are not extensively reported in publicly available literature. The majority of studies have been conducted using the racemic mixture.
Detailed Experimental Protocols
Inotropic Effect in Cultured Embryonic Chick Ventricular Cells
-
Cell Culture: Primary cultures of ventricular cells are prepared from 10-day-old chick embryos. The ventricles are minced and dissociated with trypsin. The resulting cells are plated on culture dishes and maintained in a suitable growth medium until they form a spontaneously beating monolayer.
-
Measurement of Contraction: A non-invasive optical-video system is used to measure the amplitude and velocity of myocyte contraction.
-
Experimental Procedure:
-
The cell cultures are equilibrated in a Tyrode's solution (e.g., 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
Baseline contractile parameters are recorded.
-
This compound is added to the medium in increasing concentrations to establish a dose-response curve.
-
For antagonism studies, cells are pre-incubated with a calcium channel blocker (e.g., nifedipine) before the addition of this compound.
-
-
Data Analysis: The EC50 is calculated from the dose-response curve. For competitive antagonism, a Schild plot analysis can be used to determine the pA2 value.[2]
Electrophysiological Recording of L-type Ca2+ Current
-
Cell Preparation: Single ventricular myocytes are isolated from adult rat or guinea pig hearts by enzymatic digestion.
-
Patch-Clamp Technique: The whole-cell configuration of the patch-clamp technique is used to record L-type Ca2+ currents (ICa,L).
-
Solutions:
-
External Solution (Tyrode's): Contains physiological concentrations of ions, with Na+ and K+ channel blockers (e.g., tetrodotoxin (B1210768) and tetraethylammonium) to isolate ICa,L.
-
Internal (Pipette) Solution: Contains a Cs+-based solution to block outward K+ currents, a Ca2+ buffer (e.g., EGTA), and ATP.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a negative holding potential (e.g., -80 mV) to keep the L-type Ca2+ channels in a closed, ready-to-be-activated state.
-
Depolarizing voltage steps (e.g., to +10 mV for 250 ms) are applied to elicit ICa,L.
-
A current-voltage (I-V) relationship is established by applying a series of voltage steps in increments (e.g., from -60 mV to +70 mV).[3]
-
The effect of this compound is assessed by applying the drug to the external solution and repeating the voltage-clamp protocol.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its mechanism of action as a channel agonist, leading to enhanced calcium influx, provides a clear basis for its positive inotropic and vasoconstrictive effects. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals investigating calcium channel modulation and its physiological consequences. Further investigation into the stereoselectivity of its enantiomers could provide deeper insights into the nuanced interactions between dihydropyridines and their target channels.
References
- 1. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
CGP 28392: A Dihydropyridine Calcium Channel Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28392 is a dihydropyridine (B1217469) derivative that, unlike the majority of its class which act as antagonists, functions as a potent L-type calcium channel agonist. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.
Introduction
The 1,4-dihydropyridine (B1200194) (DHP) class of compounds is renowned for its profound effects on the cardiovascular system, primarily through modulation of L-type calcium channels. While the archetypal DHPs, such as nifedipine, are potent vasodilators and negative inotropes due to their calcium channel blocking activity, a subset of this class exhibits the opposite effect. This compound is a prominent example of such a DHP calcium channel agonist. It enhances calcium influx through voltage-gated L-type calcium channels, leading to positive inotropic and vasoconstrictive effects. This guide delves into the core pharmacology of this compound, providing the technical details necessary for its scientific investigation.
Mechanism of Action
This compound exerts its effects by binding to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel. This allosteric modulation stabilizes the channel in an open or activated state, thereby increasing the probability of channel opening upon membrane depolarization. The enhanced influx of extracellular calcium into the cell leads to a cascade of downstream events, including increased contractility in cardiac muscle and vasoconstriction in smooth muscle.[1][2] The agonistic effects of this compound are voltage-dependent, with its potency being influenced by the membrane potential.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound across various experimental models.
Table 1: Binding Affinity of this compound
| Preparation | Radioligand | Kd / Ki | Reference |
| Intact Cultured Chick Embryo Ventricular Cells | [3H]nitrendipine | KD = 2.2 ± 0.95 x 10-7 M | [2] |
| Guinea Pig Heart Membranes | [3H]nitrendipine | Ki = 115 nM | [3] |
Table 2: Potency of this compound
| Assay | Preparation | Parameter | Value | Reference |
| Inotropic Effect (Contraction) | Cultured Chick Embryo Ventricular Cells | EC50 | 2 x 10-7 M | [2] |
| Calcium Influx | Human Platelets | Semi-maximal Effective Concentration | 2.2 x 10-7 M | [4] |
| Inotropic Effect | Isolated Guinea Pig Atria | Potency Ratio (vs. BAY K 8644) | 1:17 | [3] |
Table 3: Efficacy of this compound
| Assay | Preparation | Parameter | Value | Reference |
| Inotropic Effect (Contraction) | Cultured Chick Embryo Ventricular Cells | Maximum Contractile Effect | 85% of the 3.6 mM Ca2+ response | [2] |
| Inotropic Effect | Isolated Guinea Pig Atria | Maximum Inotropic Effect | Two-thirds of that induced by isoprenaline or extracellular Ca2+ | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade initiated by this compound binding to the L-type calcium channel.
Experimental Workflow for 45Ca2+ Uptake Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on calcium influx using a radioactive isotope.
Experimental Protocols
Protocol for 45Ca2+ Uptake in Vascular Smooth Muscle Cells
This protocol is a synthesized methodology based on standard practices for measuring ion flux.
Objective: To determine the effect of this compound on calcium influx in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Cultured VSMCs (e.g., A7r5 cell line)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer
-
Depolarizing solution (e.g., PSS with elevated K+ concentration)
-
45CaCl2 stock solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Ice-cold stop solution (e.g., PSS containing LaCl3 or EGTA)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Liquid scintillation cocktail
-
Scintillation vials
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate VSMCs in multi-well plates and grow to confluence.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with PSS.
-
Add PSS containing the desired concentration of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of 45Ca2+ Uptake:
-
Prepare the uptake solution by adding 45CaCl2 to either PSS (for basal uptake) or depolarizing solution (for stimulated uptake) to a final specific activity.
-
Remove the pre-incubation solution and add the 45Ca2+-containing uptake solution to each well to start the uptake.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-10 minutes).
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold stop solution to remove extracellular 45Ca2+.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the CPM values.
-
Calculate the specific 45Ca2+ uptake (e.g., in nmol/mg protein/min).
-
Compare the uptake in this compound-treated cells to the vehicle-treated control cells.
-
Protocol for Recording Calcium-Dependent Action Potentials in Guinea Pig Papillary Muscle
This protocol is a synthesized methodology based on established electrophysiological techniques.
Objective: To investigate the effect of this compound on the characteristics of calcium-dependent action potentials in cardiac tissue.
Materials:
-
Guinea pig heart
-
Tyrode's solution (standard and high K+)
-
This compound stock solution
-
Dissection microscope and tools
-
Organ bath with temperature control and superfusion system
-
Field stimulation electrodes
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier
-
Data acquisition system and software
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved ethical guidelines.
-
Rapidly excise the heart and place it in oxygenated, ice-cold Tyrode's solution.
-
Dissect a thin papillary muscle from the right ventricle.
-
-
Mounting and Equilibration:
-
Mount the papillary muscle in a temperature-controlled organ bath (37°C) and superfuse with oxygenated Tyrode's solution.
-
Attach one end of the muscle to a force transducer to monitor contractility.
-
Position field stimulation electrodes parallel to the muscle.
-
Allow the preparation to equilibrate for at least 60 minutes, stimulating at a constant frequency (e.g., 1 Hz).
-
-
Induction of Ca2+-dependent Action Potentials:
-
To inactivate fast sodium channels, switch the superfusion to a high K+ Tyrode's solution (e.g., 22 mM K+). This depolarizes the resting membrane potential.
-
In the presence of high K+, the upstroke of the action potential is primarily dependent on Ca2+ influx through L-type calcium channels.
-
-
Microelectrode Recording:
-
Carefully impale a cell in the preparation with a glass microelectrode.
-
Record the resting membrane potential and action potentials using the microelectrode amplifier and data acquisition system.
-
-
Application of this compound:
-
Once a stable recording is obtained, add this compound to the superfusing solution at the desired concentration.
-
Record the changes in action potential parameters, such as the maximum upstroke velocity (Vmax), amplitude, and duration.
-
-
Data Analysis:
-
Measure and analyze the action potential parameters before and after the application of this compound.
-
Construct dose-response curves for the effects of this compound on Vmax and other parameters.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to investigate the physiological consequences of enhanced calcium influx in various tissues, particularly in the cardiovascular system. This technical guide has provided a comprehensive overview of the key pharmacological characteristics of this compound, along with detailed methodologies for its experimental investigation. It is hoped that this resource will facilitate further research into the role of calcium channels in health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparative studies of the calcium-entry activators YC-170, this compound, and BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of CGP 28392: An In-depth Analysis of L-type Calcium Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects elicited by CGP 28392, a dihydropyridine (B1217469) derivative that functions as an L-type calcium channel agonist. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound promotes a conformational state that favors channel opening, thereby increasing the influx of extracellular calcium into the cell. This modulation of intracellular calcium concentration triggers a cascade of downstream cellular events, with significant implications for various physiological processes, particularly in excitable cells such as cardiac myocytes, smooth muscle cells, and neurons. This document summarizes key quantitative data, details common experimental protocols used to study these effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a positive modulator of L-type calcium channels (L-VGCcs). Unlike calcium channel antagonists (blockers), which inhibit calcium influx, this compound enhances it. It achieves this by binding to the dihydropyridine binding site on the channel, which is the same site targeted by antagonist drugs like nifedipine.[1] This binding prolongs the mean open time of the channel, leading to an increased probability of channel opening upon membrane depolarization.[2] The resultant elevation in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the diverse cellular responses observed with this compound treatment.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across different cell types and experimental conditions as reported in the scientific literature.
Table 1: Inotropic and Vasoactive Effects of this compound
| Cell Type/Tissue | Parameter | Value | Reference |
| Cultured Embryonic Chick Ventricular Cells | EC50 for increased contraction | 2 x 10-7 M | [1] |
| Cultured Embryonic Chick Ventricular Cells | Maximum contractile effect | 85% of 3.6 mM Ca2+ response | [1] |
| Rabbit Aorta | Effect on K+-induced contraction | Lowers threshold and increases magnitude | [3] |
Table 2: Binding Affinity and Calcium Influx Modulation by this compound
| Cell Type/Tissue | Parameter | Value | Reference |
| Intact Cultured Chick Heart Cells | KD for [3H]nitrendipine displacement | 2.2 ± 0.95 x 10-7 M | [1] |
| Cultured Embryonic Chick Ventricular Cells | Increase in 45Ca2+ influx (at 10s) | +39% | [1] |
| Human Platelets | Semimaximal effective concentration (EC50) for increased intracellular free Ca2+ | 2.2 x 10-7 M | [4] |
| NG108-15 (Neuroblastoma-Glioma) Cells | Effect on depolarization-induced 45Ca2+ influx | Enhances influx | [5] |
Table 3: Effects of this compound on Insulin (B600854) Secretion from Rat Islets of Langerhans
| Condition | Parameter | Value | Reference |
| 8 mM Glucose | Enhancement of insulin secretion with 1 µM this compound | Approximately double | [6][7] |
| 8 mM Glucose | Half-maximal response for insulin secretion enhancement | 0.1 µM | [6][7] |
| 8 mM Glucose | Full enhancement of insulin secretion | 10 µM | [6][7] |
| 20 mM Glucose | Effect on insulin secretion | Dose-dependent inhibition | [6][7] |
| 20 mM Glucose | Half-maximal inhibition of insulin secretion | ~0.2 µM | [6][7] |
Signaling Pathways and Cellular Responses
The activation of L-type calcium channels by this compound initiates a primary signaling event: an increase in intracellular calcium. This versatile second messenger then orchestrates a variety of cellular responses depending on the cell type.
Figure 1: Signaling pathway of this compound action.
In cardiac and smooth muscle cells, the rise in intracellular calcium leads to the activation of calcium-dependent contractile proteins, resulting in a positive inotropic effect in the heart and vasoconstriction in blood vessels.[1][3] In endocrine cells, such as pancreatic β-cells, the increased calcium influx promotes the fusion of hormone-containing vesicles with the plasma membrane, leading to secretion.[6][7] In neurons, L-type calcium channel activation is implicated in processes such as neurotransmitter release and the regulation of gene expression, which can influence neuronal plasticity.[8]
Experimental Protocols
The investigation of this compound's cellular effects relies on a variety of well-established experimental techniques. Detailed below are the methodologies for key experiments.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of ratiometric fluorescent dyes, such as Fura-2, to measure changes in intracellular calcium concentration.[9]
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscopy system with excitation wavelength switching (e.g., 340 nm and 380 nm) and an emission filter (e.g., 510 nm)
-
This compound stock solution
Procedure:
-
Cell Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and a low concentration of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
-
Measurement:
-
Mount the coverslip onto the microscope stage.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously record the changes in the F340/F380 ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calibration can be performed using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations to convert the ratio values to absolute calcium concentrations.
-
Figure 2: Workflow for [Ca²⁺]i measurement.
45Ca2+ Uptake Assay
This method directly measures the influx of calcium into cells using a radioactive isotope of calcium.[1][3]
Materials:
-
Cultured cells in multi-well plates
-
45CaCl2 (radioactive calcium chloride)
-
Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Wash buffer (e.g., ice-cold saline with EGTA)
-
Scintillation cocktail
-
Scintillation counter
-
This compound stock solution
Procedure:
-
Pre-incubation:
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells with or without this compound for a specified time.
-
-
45Ca2+ Uptake:
-
Initiate the uptake by adding the physiological salt solution containing 45CaCl2 (and this compound for the treated group).
-
Incubate for a short period (e.g., 10 seconds to a few minutes) to measure the initial rate of uptake.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with an ice-cold wash buffer to remove extracellular 45Ca2+.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells (e.g., with NaOH or a detergent-based lysis buffer).
-
Transfer the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well.
-
Compare the 45Ca2+ uptake in this compound-treated cells to that in control cells.
-
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.[2] The whole-cell configuration is commonly used to study the effects of compounds on the total L-type calcium current in a cell.
Materials:
-
Isolated single cells (e.g., cardiac myocytes, neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) solution containing a charge carrier for the calcium channel (e.g., Ca2+ or Ba2+) and blockers for other channels (e.g., K+ channels).
-
Intracellular (pipette) solution with a Cs+-based solution to block K+ currents from the inside, a calcium buffer (e.g., EGTA), and ATP/GTP.
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Pull a micropipette with a tip resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution.
-
-
Seal Formation:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Voltage-Clamp and Recording:
-
Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward current.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Perfuse the bath with the extracellular solution containing this compound.
-
Record the L-type calcium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics (e.g., time to peak, inactivation rate) of the calcium currents before and after drug application.
-
Construct current-voltage (I-V) relationships and dose-response curves.
-
Figure 3: Workflow for whole-cell patch-clamp.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological roles of L-type calcium channels. Its ability to selectively activate these channels provides a means to probe the downstream consequences of enhanced calcium influx in a variety of cell types. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working to elucidate the complex cellular effects of L-type calcium channel modulation. The competitive nature of its interaction with dihydropyridine antagonists further underscores its utility in dissecting the specific contributions of these channels to cellular function.
References
- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 28392: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and structure of CGP 28392, a dihydropyridine (B1217469) derivative known for its activity as a partial calcium channel agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and experimental applications of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate, is a chiral molecule that has been studied primarily as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Identification
| Identifier | Value |
| IUPAC Name | ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
| CAS Number | 89289-93-0[2] |
| Molecular Formula | C₁₈H₁₇F₂NO₅[1][2] |
| SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C[2] |
| Synonyms | CGP-28392, Ciba 28392[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 365.33 g/mol | [1] |
| XLogP3-AA | 3 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[2] |
| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18[2] |
| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.8.18[2] |
| Exact Mass | 365.10747897 Da | Computed by PubChem 2.2[2] |
| Topological Polar Surface Area | 73.9 Ų | Computed by Cactvs 3.4.8.18[2] |
Mechanism of Action: A Calcium Channel Agonist
This compound is characterized as a dihydropyridine derivative that acts as a calcium channel agonist. Unlike calcium channel blockers, which inhibit the influx of calcium ions, this compound facilitates the opening of voltage-dependent L-type calcium channels, thereby increasing the influx of Ca²⁺ into the cell. This activity leads to a range of physiological effects, most notably positive inotropic effects in cardiac muscle and vasoconstriction in smooth muscle.
The signaling pathway for vascular smooth muscle contraction, which is modulated by this compound, is depicted below.
Key Experimental Findings
Studies have demonstrated that this compound enhances calcium influx in various cell types, leading to distinct physiological responses.
Cardiovascular Effects
In cardiac preparations, this compound exhibits a positive inotropic effect, increasing the force of contraction. In vascular smooth muscle, it potentiates contractions induced by depolarizing stimuli.
Endocrine Effects
In pancreatic islet cells, this compound has been shown to modulate insulin (B600854) secretion in a glucose-dependent manner, highlighting the role of L-type calcium channels in this process.
Quantitative Biological Data
| Parameter | Value | Cell/Tissue Type |
| EC₅₀ (Inotropic effect) | 2 x 10⁻⁷ M | Cultured embryonic chick ventricular cells |
| KD ([³H]nitrendipine displacement) | 2.2 ± 0.95 x 10⁻⁷ M | Intact chick heart cells |
| Semimaximal effective concentration (intracellular Ca²⁺ increase) | 2.2 x 10⁻⁷ M | Human platelets[3] |
Experimental Protocols
The following sections outline the general methodologies for key experiments involving this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig heart) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[4]
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine) and varying concentrations of unlabeled this compound.[4]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[4]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).[4]
⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the effect of this compound on the influx of calcium into cells.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., vascular smooth muscle cells) to confluence.
-
Assay Buffer: Prepare a physiological salt solution containing ⁴⁵CaCl₂.
-
Treatment: Incubate the cells with this compound for a defined period.
-
Stimulation: Depolarize the cells with a high concentration of KCl to open voltage-gated calcium channels.
-
Termination and Lysis: Stop the uptake by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA). Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed insights into the effects of this compound on calcium channel gating.
Methodology:
-
Cell Preparation: Isolate single cells suitable for patch-clamp recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.
-
Recording Configuration: Establish a whole-cell or single-channel recording configuration.
-
Data Acquisition: Apply voltage protocols to elicit calcium channel currents and record the resulting ionic currents in the absence and presence of this compound.
-
Analysis: Analyze the effects of this compound on parameters such as current amplitude, activation and inactivation kinetics, and single-channel open probability.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to probe the physiological consequences of enhanced calcium influx in a variety of cell types. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the mechanism of action and potential therapeutic applications of this and similar compounds. Further research is warranted to determine its full pharmacokinetic and pharmacodynamic profiles.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethyl 4-(2-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro(3,4-b)pyridine-3-carboxylate | C18H17F2NO5 | CID 123861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
CGP 28392: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28392 is a dihydropyridine (B1217469) derivative that emerged from research at Sandoz as a potent and selective L-type calcium channel agonist. Unlike the more common dihydropyridine calcium channel antagonists such as nifedipine, this compound enhances calcium influx through these channels, leading to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This unique pharmacological profile has made it a valuable tool for studying the structure and function of L-type calcium channels and the physiological roles of calcium signaling. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and History
The discovery of this compound is rooted in the extensive research on dihydropyridine compounds as modulators of L-type calcium channels. While the primary focus of this research was the development of calcium channel antagonists for the treatment of cardiovascular diseases, scientists at Sandoz identified a novel class of dihydropyridines with the opposite effect. These compounds, termed calcium channel activators or agonists, were found to enhance calcium current through L-type channels.
This compound was one of the most potent and well-characterized of these early calcium channel agonists. Its discovery provided a crucial pharmacological tool to probe the mechanisms of L-type calcium channel gating and to understand the physiological consequences of enhanced calcium influx in various tissues.
Mechanism of Action
This compound exerts its effects by directly binding to the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in muscle cells and for various signaling pathways in other excitable cells. The binding of this compound to the dihydropyridine binding site on the α1 subunit of the channel modifies its gating properties.
Specifically, patch-clamp electrophysiology studies have revealed that this compound promotes a mode of channel gating characterized by long-lasting openings. This leads to a significant increase in the mean open time and the overall open probability of the channel, resulting in a net increase in calcium influx during membrane depolarization. This action is in direct contrast to dihydropyridine antagonists, which stabilize the closed or inactivated state of the channel.
Signaling Pathway of L-type Calcium Channel Activation and Downstream Effects
The influx of Ca²⁺ through the L-type calcium channel, potentiated by this compound, initiates a cascade of intracellular events.
Caption: Signaling pathway of L-type calcium channel activation by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: Potency and Efficacy of this compound
| Parameter | Tissue/Cell Type | Value | Reference |
| EC₅₀ (Inotropic Effect) | Cultured Embryonic Chick Ventricular Cells | 2 x 10⁻⁷ M | [1] |
| Semimaximal Effective Concentration (Intracellular Ca²⁺ Increase) | Human Platelets | 2.2 x 10⁻⁷ M | |
| EC₅₀ (Contraction) | Rat Aorta (depolarized with 15 mM K⁺) | ~10⁻⁶ M |
Table 2: Binding Affinity of this compound
| Parameter | Radioligand | Tissue/Cell Type | Value | Reference |
| Kᵢ | [³H]nitrendipine | Guinea Pig Heart Membranes | ~2.2 x 10⁻⁷ M | |
| KD | [³H]nitrendipine | Cultured Embryonic Chick Ventricular Cells | 2.2 ± 0.95 x 10⁻⁷ M | [1] |
Table 3: Effects of this compound on L-type Ca²⁺ Channel Kinetics (Qualitative)
| Parameter | Effect of this compound | Reference |
| Mean Open Time | Prolonged | |
| Open Probability | Increased | |
| Gating Mode | Promotes long-lasting openings |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Patch-Clamp Electrophysiology for Single-Channel Recording
This protocol is designed to measure the effects of this compound on the gating properties of single L-type calcium channels.
Caption: Experimental workflow for single-channel patch-clamp recording.
Methodology:
-
Cell Preparation: Isolate and culture cells expressing L-type calcium channels (e.g., ventricular myocytes, smooth muscle cells).
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an appropriate internal solution containing a charge carrier (e.g., Ba²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation) and buffered to a physiological pH.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This isolates a small patch of the membrane containing one or a few ion channels.
-
Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol to the membrane patch to elicit channel openings. Record the resulting single-channel currents at a high sampling rate.
-
Drug Application: Introduce this compound into the bath solution at the desired concentration.
-
Post-Drug Data Acquisition: Repeat the voltage protocol and record single-channel currents in the presence of the drug.
-
Data Analysis: Analyze the recorded currents to determine the single-channel amplitude, mean open time, mean closed time, and open probability both before and after the application of this compound.
⁴⁵Ca²⁺ Uptake Assay
This assay measures the effect of this compound on the influx of calcium into a cell population.
Methodology:
-
Cell Culture: Grow cells to confluence in multi-well plates.
-
Pre-incubation: Wash the cells with a physiological salt solution (PSS). Pre-incubate the cells with either vehicle or this compound at various concentrations for a defined period.
-
Depolarization and ⁴⁵Ca²⁺ Addition: Initiate calcium influx by depolarizing the cells with a high-potassium solution. Simultaneously, add ⁴⁵Ca²⁺ to the wells.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with an ice-cold stop solution (e.g., PSS containing LaCl₃ to block calcium channels).
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.
-
Data Analysis: Express the results as ⁴⁵Ca²⁺ uptake (e.g., in nmol/mg protein) and compare the uptake in this compound-treated cells to control cells.
Measurement of Smooth Muscle Contraction
This protocol assesses the functional effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate a segment of a blood vessel (e.g., thoracic aorta) and cut it into rings.
-
Mounting: Mount the aortic rings in an isolated organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration and Viability Check: Allow the tissue to equilibrate under a resting tension. Test the viability of the tissue by inducing a contraction with a high-potassium solution or a vasoconstrictor agent (e.g., phenylephrine).
-
Drug Application: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording: Continuously record the isometric tension developed by the aortic rings.
-
Data Analysis: Construct a concentration-response curve for this compound and determine its EC₅₀ and maximal effect.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue rich in L-type calcium channels (e.g., heart or brain).
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Fit the data to a competition binding equation to determine the IC₅₀ of this compound. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
This compound has been instrumental in advancing our understanding of L-type calcium channel function. As a potent and selective agonist, it has provided a unique means to investigate the molecular mechanisms of channel gating and the physiological roles of enhanced calcium influx. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug development who are interested in the continued exploration of calcium channel modulation.
References
The Calcium Channel Agonist CGP 28392: An In-depth Technical Guide to its Effects on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28392 is a dihydropyridine (B1217469) derivative recognized for its positive inotropic properties, acting as a calcium channel agonist. This technical guide provides a comprehensive overview of the effects of this compound on intracellular calcium levels, detailing its mechanism of action, experimental protocols for measurement, and quantitative data from key studies. The information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the cellular and physiological impacts of this compound.
Mechanism of Action
This compound functions as an agonist of L-type voltage-dependent calcium channels (L-VDCCs). It binds to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, promoting an increase in the channel's open probability. This agonistic action facilitates the influx of extracellular calcium ions (Ca²⁺) into the cell, leading to a transient increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical second messenger that triggers a cascade of downstream signaling events, culminating in various physiological responses depending on the cell type.
dot
Caption: Mechanism of action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cell types as reported in the scientific literature.
Table 1: Effects of this compound on Cardiac Myocytes
| Cell Type | Parameter Measured | Agonist | Concentration | Effect | EC50 | Reference |
| Embryonic Chick Ventricular Cells | Contraction Amplitude & Velocity | This compound | Concentration-dependent | Increase | 2 x 10⁻⁷ M | [1] |
| Embryonic Chick Ventricular Cells | Radioactive Calcium Influx (⁴⁵Ca²⁺) | This compound | 10⁻⁶ M | +39% at 10 seconds | - | [1] |
Table 2: Effects of this compound on Pancreatic Islet Cells
| Cell Type | Parameter Measured | Agonist/Condition | Concentration | Effect | EC50 / IC50 | Reference |
| Isolated Rat Islets of Langerhans | Insulin Secretion | This compound (in 8 mM glucose) | 1 µM | ~2-fold increase | 0.1 µM | [2][3] |
| Isolated Rat Islets of Langerhans | Insulin Secretion | This compound (in 20 mM glucose) | 10 µM | ~50% inhibition | ~0.2 µM | [2][3] |
| Isolated Rat Islets of Langerhans | ⁴⁵Ca²⁺ Uptake | This compound (glucose-stimulated) | - | Rapid enhancement | - | [2][3] |
Table 3: Effects of this compound on Vascular Smooth Muscle
| Tissue | Parameter Measured | Agonist/Condition | Concentration | Effect | Reference |
| Rat Aorta | K⁺-induced Contraction | This compound | 10⁻⁶ M | Increased contraction | [4] |
| Rat Aorta | ⁴⁵Ca²⁺ Uptake (K⁺-induced) | This compound | - | Increased uptake | [4] |
Experimental Protocols
Measurement of Intracellular Calcium Using Fluorescent Indicators (Fura-2 AM)
This protocol describes a common method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Prepare a 1 mg/mL stock solution of Fura-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.4. For some cell lines, the addition of Pluronic F-127 (0.02%) can aid in the dispersion of the AM ester in the aqueous buffer. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters, which can extrude the dye from the cells.
2. Cell Preparation and Dye Loading:
-
Plate cells on a suitable support for microscopy (e.g., glass coverslips or 96-well imaging plates) and grow to the desired confluency.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells twice with the loading buffer (without Fura-2 AM) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
3. Calcium Measurement:
-
Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with the physiological salt solution.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) before adding any compounds.
-
Introduce this compound at the desired concentration into the perfusion solution and record the change in the fluorescence ratio over time.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the minimum ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA) and the maximum ratio (Rmax) in a solution with saturating calcium and a calcium ionophore (e.g., ionomycin).
dot
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Measurement of Calcium Influx Using Radioactive Calcium (⁴⁵Ca²⁺) Uptake Assay
This method provides a direct measure of calcium influx into cells.
1. Cell Preparation:
-
Culture cells to confluency in multi-well plates (e.g., 24-well or 48-well plates).
2. Assay Procedure:
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells with or without this compound at the desired concentrations for a specified period.
-
Initiate the calcium uptake by adding a solution containing ⁴⁵Ca²⁺ (typically 1-2 µCi/mL) and a depolarizing stimulus (e.g., high potassium concentration) if required to open voltage-gated channels.
-
Allow the uptake to proceed for a short period (e.g., 10 seconds to a few minutes).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) or a high concentration of a competing cation (e.g., La³⁺) to displace extracellularly bound ⁴⁵Ca²⁺.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the ⁴⁵Ca²⁺ uptake data.
Signaling Pathways Activated by this compound-Induced Calcium Influx
The increase in intracellular calcium triggered by this compound can activate various downstream signaling pathways. In cardiac myocytes, for example, the influx of Ca²⁺ through L-type calcium channels is a key step in excitation-contraction coupling.
dot
Caption: Downstream signaling in cardiomyocytes.
This influx of "trigger calcium" activates ryanodine (B192298) receptors on the sarcoplasmic reticulum, leading to a much larger release of stored calcium in a process known as calcium-induced calcium release (CICR). This results in a global increase in cytosolic calcium, which binds to troponin C and initiates myofilament contraction. Furthermore, the elevated calcium can bind to calmodulin, which in turn activates downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII), leading to changes in gene expression and other cellular processes.
Conclusion
This compound is a potent L-type calcium channel agonist that significantly impacts intracellular calcium homeostasis. Its ability to increase calcium influx makes it a valuable tool for studying calcium signaling and its physiological consequences in various cell types, including cardiac muscle, pancreatic islets, and smooth muscle. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the roles of L-type calcium channels in health and disease.
References
Pharmacological Profile of CGP 28392: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 28392 is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist. Unlike classical dihydropyridine calcium channel blockers such as nifedipine, this compound enhances calcium influx by prolonging the open state of the channel. This activity leads to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound selectively targets L-type voltage-gated calcium channels (L-VGCCs), which are crucial for excitation-contraction coupling in cardiac and smooth muscle. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound modifies the channel's gating kinetics. Specifically, it stabilizes the channel in an open conformation, thereby increasing the mean open time and augmenting the influx of extracellular calcium into the cell.[1] This enhanced calcium entry is the primary mechanism underlying its physiological effects.
Signaling Pathway of L-type Calcium Channel Activation and Modulation by this compound
The following diagram illustrates the signaling cascade leading to L-type calcium channel activation and the point of intervention for this compound.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| EC50 (Inotropic Effect) | 2 x 10-7 M | Chick Embryo Ventricular Cells | Contraction Assay | [2] |
| KD | 2.2 ± 0.95 x 10-7 M | Chick Embryo Ventricular Cells | [3H]nitrendipine Binding Assay | [2] |
| EC50 (Intracellular Ca2+) | 2.2 x 10-7 M | Human Platelets | Quin-2 Fluorescence Assay | [3] |
| Effect on K+-induced Contraction | Potentiates response | Rabbit and Rat Aortae | Smooth Muscle Contraction | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay ([3H]nitrendipine Competition)
This assay determines the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Membrane preparation from target tissue (e.g., cardiac myocytes, smooth muscle)
-
[3H]nitrendipine (radioligand)
-
Unlabeled this compound (competitor)
-
Nifedipine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate membrane preparations with a fixed concentration of [3H]nitrendipine and varying concentrations of unlabeled this compound. For determination of non-specific binding, a separate set of tubes is incubated with an excess of unlabeled nifedipine.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]nitrendipine binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]nitrendipine binding) is determined by non-linear regression. The Ki (dissociation constant) can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Measurement
This protocol measures the effect of this compound on intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.[3]
Materials:
-
Cell suspension (e.g., platelets, cultured cardiac cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline
-
This compound
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in the presence of Pluronic F-127 to facilitate dye entry.
-
De-esterification: Wash the cells and allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Drug Application: Add this compound to the cell suspension.
-
Kinetic Measurement: Continuously monitor the fluorescence ratio to observe changes in [Ca2+]i over time.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the [Ca2+]i using the Grynkiewicz equation, which relates the fluorescence ratio to the calcium concentration.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to this compound.
Materials:
-
Isolated cells (e.g., cardiomyocytes, smooth muscle cells)
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Intracellular and extracellular solutions
-
This compound
Procedure:
-
Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ and fill with the appropriate intracellular solution.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Voltage Protocol: Apply a series of depolarizing voltage steps to activate L-type calcium channels and record the resulting inward calcium currents.
-
Drug Perfusion: Perfuse the cell with an extracellular solution containing this compound.
-
Post-Drug Recording: Repeat the voltage protocol to record the calcium currents in the presence of the drug.
-
Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and the current-voltage relationship to characterize the effect of this compound on channel function.
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to investigate the physiological consequences of enhanced calcium influx through these channels. The experimental protocols and data presented in this guide offer a framework for the comprehensive characterization of this compound and other L-type calcium channel modulators.
References
- 1. Mechanisms for Ca signaling in vascular smooth muscle: resolved from 45Ca uptake and efflux experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
CGP 28392: A Dihydropyridine Agonist for Probing L-type Calcium Channel Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGP 28392 is a dihydropyridine (B1217469) derivative that acts as a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). Unlike the more common dihydropyridine antagonists (e.g., nifedipine (B1678770), nitrendipine) that block calcium influx, this compound enhances calcium entry by promoting the open state of the channel. This unique property makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in a variety of cellular processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in studying calcium signaling pathways.
Introduction
Voltage-gated calcium channels are critical mediators of calcium influx in response to membrane depolarization, playing a fundamental role in processes such as muscle contraction, neurotransmitter release, hormone secretion, and gene expression. The dihydropyridine class of compounds is well-known for its therapeutic effects in cardiovascular diseases, primarily through the blockade of L-type calcium channels. This compound, however, represents a functionally opposite member of this class, acting as a channel activator or agonist.[1][2] Its ability to selectively increase calcium influx through L-type channels provides a powerful method for dissecting the downstream consequences of enhanced calcium signaling in various experimental models.
Mechanism of Action
This compound binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel, the same site targeted by dihydropyridine antagonists.[1] However, instead of stabilizing the channel in a closed or inactivated state, this compound promotes a gating mode characterized by prolonged channel openings.[2] This leads to a net increase in calcium influx during membrane depolarization. The agonistic effects of this compound can be competitively antagonized by dihydropyridine blockers like nifedipine and verapamil.[1][3]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in various cellular and tissue preparations. The following tables summarize the key quantitative data available in the literature.
Table 1: EC50 Values of this compound
| Parameter | Cell/Tissue Type | Experimental Effect | Value (M) | Reference |
| EC50 | Cultured embryonic chick ventricular cells | Increased contraction amplitude and velocity | 2 x 10-7 | [1] |
| EC50 | Human platelets | Increased intracellular free Ca2+ | 2.2 x 10-7 | [4] |
| Half-maximal response | Isolated rat islets of Langerhans (8 mM glucose) | Enhanced insulin (B600854) secretion | 1 x 10-7 | [5][6] |
| Half-maximal inhibition | Isolated rat islets of Langerhans (20 mM glucose) | Inhibited insulin secretion | 2 x 10-7 | [5][6] |
Table 2: Binding Affinity and Antagonism
| Parameter | Ligand | Cell/Tissue Type | Value | Reference |
| KD | [3H]nitrendipine displacement | Intact cultured chick embryo ventricular cells | 2.2 ± 0.95 x 10-7 M | [1] |
| pA2 | Nifedipine antagonism | Cultured embryonic chick ventricular cells | 8.3 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects.
Figure 1: Mechanism of this compound action on L-type calcium channels.
Figure 2: Generalized experimental workflow for studying this compound effects.
Experimental Protocols
While specific parameters may need optimization for different experimental systems, the following sections provide detailed methodologies based on published studies.
Measurement of Intracellular Calcium using Quin-2
This protocol is adapted from studies on human platelets.[4]
Materials:
-
Human platelet-rich plasma
-
Quin-2 acetoxymethyl ester (Quin-2/AM)
-
HEPES-buffered saline (HBS): 145 mM NaCl, 5 mM KCl, 1 mM MgSO4, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound stock solution (in DMSO or ethanol)
-
Nitrendipine (B1678957) stock solution (in DMSO or ethanol)
-
Fluorometer with excitation at 339 nm and emission at 492 nm
Procedure:
-
Isolate platelets from whole blood and resuspend in HBS.
-
Load platelets with 10 µM Quin-2/AM for 30 minutes at 37°C.
-
Wash the platelets twice with HBS to remove extracellular dye.
-
Resuspend the Quin-2 loaded platelets in HBS containing 1 mM CaCl2.
-
Place the platelet suspension in a cuvette in the fluorometer and record baseline fluorescence.
-
Add this compound at various concentrations and continue recording the fluorescence change, which corresponds to changes in intracellular free calcium.
-
For antagonism studies, pre-incubate the platelets with nitrendipine before the addition of this compound.
45Ca2+ Uptake Assay
This method is based on studies in vascular smooth muscle and cardiac cells.[1][7]
Materials:
-
Isolated tissue (e.g., rabbit aorta strips) or cultured cells (e.g., embryonic chick ventricular cells)
-
Physiological salt solution (PSS) with varying K+ concentrations
-
45CaCl2
-
This compound stock solution
-
Scintillation cocktail and counter
Procedure:
-
Equilibrate the tissue or cells in PSS.
-
For depolarization-induced uptake, prepare a high K+ PSS.
-
Pre-incubate the samples with this compound or vehicle for a defined period.
-
Initiate the uptake by adding PSS (or high K+ PSS) containing 45CaCl2.
-
After a specific time (e.g., 10 seconds to several minutes), terminate the uptake by rapidly washing the samples with ice-cold, Ca2+-free PSS containing EGTA to remove extracellular 45Ca2+.
-
Lyse the cells or solubilize the tissue.
-
Measure the radioactivity of the lysate using a scintillation counter to determine the amount of 45Ca2+ uptake.
Muscle Contractility Assay
This protocol is a generalized method based on studies in aortic rings and cardiac muscle.[3][7]
Materials:
-
Isolated muscle tissue (e.g., rabbit aorta rings, guinea-pig taenia caeci)
-
Organ bath with physiological saline solution, gassed with 95% O2 / 5% CO2
-
Isotonic or isometric force transducer
-
Data acquisition system
-
This compound stock solution
-
Depolarizing agent (e.g., KCl) or receptor agonist (e.g., noradrenaline)
Procedure:
-
Mount the muscle tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Record baseline contractile activity.
-
Induce contraction using a submaximal concentration of a depolarizing agent or a receptor agonist.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath and record the changes in contractile force.
-
To study the effect on the threshold for contraction, apply this compound before inducing contraction with increasing concentrations of the stimulus.[7]
-
For antagonism experiments, pre-treat the tissue with a calcium channel blocker before adding this compound.
Applications in Research and Drug Development
-
Studying Excitation-Contraction Coupling: this compound is used to investigate the role of L-type calcium channels in muscle contraction in both cardiac and smooth muscle preparations.[1][3]
-
Investigating Neurotransmitter and Hormone Secretion: The compound can be used to probe the importance of L-type calcium channel-mediated calcium influx in secretory processes, such as insulin release from pancreatic beta-cells.[5][6]
-
Characterizing Channel Gating Mechanisms: As a tool that stabilizes the open state, this compound is valuable in electrophysiological studies (e.g., patch-clamp) to understand the biophysical properties of L-type calcium channels.[2]
-
Screening for Calcium Channel Modulators: this compound can be used as a positive control in high-throughput screens designed to identify new calcium channel agonists or antagonists.
Conclusion
This compound is a well-characterized and selective L-type calcium channel agonist that serves as a critical tool for researchers in various fields. Its ability to enhance calcium influx through a defined molecular target allows for the precise investigation of calcium-dependent signaling pathways. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective use of this compound in both basic research and drug development endeavors.
References
- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Technical Guide to the CGP 28392 Binding Site on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of the binding site for CGP 28392, a dihydropyridine (B1217469) (DHP) calcium channel agonist, on L-type voltage-gated calcium channels (LTCCs). Understanding this interaction is pivotal for the rational design of novel cardiovascular therapeutics. This document provides a comprehensive overview of the binding characteristics, the structural determinants of the binding pocket, detailed experimental protocols for studying this interaction, and the associated signaling pathways.
Executive Summary
This compound is a member of the dihydropyridine class of compounds that acts as an agonist for L-type calcium channels, promoting channel opening and increasing calcium influx. This contrasts with the more common antagonistic dihydropyridines like nifedipine (B1678770), which block the channel. Research has pinpointed the binding site of dihydropyridines, including this compound, to a complex pocket formed by the transmembrane segments of the α1 subunit of the LTCC. Specifically, domains IIIS5, IIIS6, and IVS6 are critical for high-affinity binding. This guide will provide the quantitative data, experimental methodologies, and conceptual frameworks necessary for a thorough understanding of the this compound binding site and its functional implications.
Quantitative Binding and Functional Data
The interaction of this compound with the L-type calcium channel has been quantified through various experimental approaches. The following table summarizes key binding affinity and functional potency data.
| Parameter | Value | Cell Type/Tissue | Experimental Method | Reference |
| K D | 2.2 ± 0.95 x 10⁻⁷ M | Cultured embryonic chick ventricular cells | [³H]nitrendipine displacement assay | [1] |
| EC₅₀ | 2 x 10⁻⁷ M | Cultured embryonic chick ventricular cells | Measurement of contraction amplitude and velocity | [1] |
| pA₂ (vs. Nifedipine) | 8.3 | Cultured embryonic chick ventricular cells | Measurement of contractile response | [1] |
Note: The dissociation constant (KD) represents the concentration of this compound at which 50% of the L-type calcium channel binding sites are occupied. The half-maximal effective concentration (EC₅₀) is the concentration of this compound that produces 50% of the maximal response, in this case, an increase in myocardial contractility. The pA₂ value quantifies the potency of nifedipine as a competitive antagonist to the effects of this compound.
The Dihydropyridine Binding Site on the L-type Calcium Channel α1 Subunit
The high-affinity binding site for dihydropyridines is located on the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. Extensive research, including photoaffinity labeling and site-directed mutagenesis studies, has revealed that this binding site is not a simple, linear sequence of amino acids but rather a three-dimensional pocket formed by the close apposition of several transmembrane helices.[2]
The key structural components contributing to the dihydropyridine binding domain are:
-
Domain III, Transmembrane Segment 5 (IIIS5)
-
Domain III, Transmembrane Segment 6 (IIIS6)
-
Domain IV, Transmembrane Segment 6 (IVS6)
These segments create a hydrophobic pocket accessible from the lipid bilayer, where dihydropyridine molecules can bind and allosterically modulate channel gating. The agonistic or antagonistic nature of a particular dihydropyridine is determined by subtle differences in its chemical structure and how it interacts with specific amino acid residues within this pocket, thereby stabilizing either the open or closed state of the channel.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on L-type calcium channels.
Radioligand Binding Assay ([³H]-Nitrendipine Displacement)
This competitive binding assay is used to determine the binding affinity (KD) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled dihydropyridine antagonist, such as [³H]-nitrendipine, from the L-type calcium channel.
Materials:
-
Isolated cell membranes or tissue homogenates expressing L-type calcium channels (e.g., from heart, brain, or smooth muscle).
-
[³H]-Nitrendipine (radiolabeled ligand).
-
Unlabeled this compound.
-
Nifedipine (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[3] Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a series of tubes, add a constant concentration of [³H]-nitrendipine (typically at or below its KD value).
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound.
-
Controls:
-
Total Binding: Tubes containing only [³H]-nitrendipine and the membrane preparation.
-
Non-specific Binding: Tubes containing [³H]-nitrendipine, the membrane preparation, and a high concentration of unlabeled nifedipine (e.g., 1 µM) to saturate all specific binding sites.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[3]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific [³H]-nitrendipine binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific [³H]-nitrendipine binding).
-
Calculate the KD of this compound using the Cheng-Prusoff equation: K D = IC₅₀ / (1 + [L]/K DL) , where [L] is the concentration of [³H]-nitrendipine and KDL is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane, providing a functional assessment of the effect of this compound on L-type calcium channel activity.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or transfected cell lines like HEK293).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution containing Ca²⁺ or Ba²⁺ as the charge carrier.
-
Intracellular (pipette) solution.
-
This compound.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for easy access.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.[4][5]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Current Elicitation: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward Ca²⁺ or Ba²⁺ current.
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound and repeat the voltage-step protocol.
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence and presence of this compound.
-
Construct a dose-response curve by plotting the percentage increase in current against the logarithm of the this compound concentration to determine the EC₅₀.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.
-
⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of calcium into cells and is a robust method to assess the functional consequences of L-type calcium channel activation by this compound.
Materials:
-
Cultured cells expressing L-type calcium channels.
-
⁴⁵CaCl₂ (radioactive calcium).
-
Physiological salt solution (e.g., Tyrode's solution).
-
Depolarizing solution (e.g., high potassium solution).
-
This compound.
-
Stop solution (e.g., ice-cold calcium-free solution with EGTA).
-
Cell lysis buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Grow cells to confluence in multi-well plates.
-
Pre-incubation: Wash the cells with a physiological salt solution.
-
Stimulation: Incubate the cells with the depolarizing solution (to open voltage-gated calcium channels) in the presence of ⁴⁵CaCl₂ and varying concentrations of this compound.[6]
-
Control: Include a control group with the depolarizing solution and ⁴⁵CaCl₂ but without this compound.
-
Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with the ice-cold stop solution.
-
Lysis and Quantification: Lyse the cells and measure the amount of incorporated ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of ⁴⁵Ca²⁺ uptake at each this compound concentration.
-
Plot the ⁴⁵Ca²⁺ uptake against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Signaling Pathways and Visualizations
The activation of L-type calcium channels by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
L-type Calcium Channel Signaling Pathway
Caption: Signaling cascade initiated by L-type calcium channel activation.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing an L-type calcium channel modulator.
Conclusion
This technical guide provides a comprehensive resource for understanding the interaction of the dihydropyridine agonist this compound with its binding site on L-type calcium channels. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows offer a robust framework for researchers in both academic and industrial settings. A thorough understanding of this molecular interaction is fundamental to the ongoing efforts to develop more selective and effective modulators of L-type calcium channels for the treatment of a range of cardiovascular and neurological disorders.
References
- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP 28392 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP 28392, a dihydropyridine (B1217469) derivative and L-type calcium channel agonist, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed protocols for solution preparation and experimental procedures, and summarizes key quantitative data from relevant studies.
Introduction to this compound
This compound is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). Unlike dihydropyridine antagonists (e.g., nifedipine) that block these channels, this compound enhances calcium influx by prolonging the mean open time of the channel.[1] This property makes it a valuable tool for investigating the physiological roles of L-type calcium channels in various cell types, including cardiac myocytes, smooth muscle cells, and neurons. In patch clamp experiments, this compound can be used to study the modulation of L-type calcium currents (ICa,L), investigate downstream signaling pathways, and assess the potential of novel therapeutics targeting these channels.
Mechanism of Action and Signaling Pathway
This compound binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an open conformation, leading to increased calcium (Ca²⁺) influx upon membrane depolarization. The influx of Ca²⁺ through L-type calcium channels is a critical event in excitation-contraction coupling in muscle cells and excitation-transcription coupling in neurons.
The downstream signaling cascade initiated by Ca²⁺ influx through L-type channels can involve several key proteins. In neurons, this can lead to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras/mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression through transcription factors like CREB. Shank3, a scaffolding protein, has been shown to be involved in coupling L-type calcium channels to these downstream signaling pathways.
Signaling Pathway of L-type Calcium Channel Activation
Caption: L-type calcium channel signaling cascade initiated by this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound from published studies.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ (Contraction) | 2 x 10⁻⁷ M | Embryonic Chick Ventricular Cells | [1] |
| Kᴅ | 2.2 ± 0.95 x 10⁻⁷ M | Embryonic Chick Ventricular Cells | [1] |
| Semi-maximal Effective Concentration (Ca²⁺ influx) | 2.2 x 10⁻⁷ M | Human Platelets | |
| Working Concentration (Patch Clamp) | 10 µM | Rabbit Ventricular Cells | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 383.3 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 3.83 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the experimental solution should be kept below 0.5% to minimize solvent-induced artifacts.
Whole-Cell Patch Clamp Protocol for Recording L-type Calcium Currents
This protocol is a general guideline and may require optimization based on the specific cell type and recording setup.
4.2.1. Solutions
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
Note: Cesium (Cs⁺) and Tetraethylammonium (TEA) are used in the internal and external solutions to block potassium channels, which can contaminate the recording of calcium currents.
4.2.2. Experimental Workflow
Experimental Workflow for Patch Clamp Recording
Caption: A streamlined workflow for a patch clamp experiment using this compound.
4.2.3. Step-by-Step Procedure
-
Cell Preparation: Isolate and plate the cells of interest on coverslips suitable for microscopy and patch clamp recording.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare the desired working concentration of this compound by diluting the 10 mM stock solution in the external solution. A common starting concentration is 10 µM.[2]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV or -40 mV. A holding potential of -40 mV is often used to inactivate Na⁺ and T-type Ca²⁺ channels.
-
Apply a voltage protocol to elicit L-type calcium currents. A typical protocol consists of depolarizing steps from the holding potential to various test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms.
-
Record baseline L-type calcium currents for a stable period.
-
Perfuse the recording chamber with the external solution containing this compound.
-
Record the L-type calcium currents in the presence of this compound until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each test potential to construct a current-voltage (I-V) relationship.
-
Analyze the kinetics of current activation and inactivation.
-
Compare the I-V relationship, current amplitude, and kinetics before and after the application of this compound.
-
Expected Results: Application of this compound is expected to increase the amplitude of the L-type calcium current and prolong its decay, consistent with an increase in the channel's open probability. The voltage-dependence of activation may also be shifted.
Troubleshooting
-
No or small L-type calcium currents:
-
Ensure the health of the cells.
-
Verify the composition and pH of the internal and external solutions.
-
Check for adequate blockage of potassium currents.
-
-
Unstable recordings:
-
Ensure a stable gigaohm seal.
-
Minimize mechanical and electrical noise in the setup.
-
-
Compound precipitation:
-
Ensure the final DMSO concentration is low.
-
Prepare fresh working solutions and protect them from light.
-
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of L-type calcium channels in cellular physiology and pathophysiology.
References
Application Notes and Protocols for Calcium Imaging Assays Using CGP 28392 and Quin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The ability to accurately measure and modulate intracellular calcium concentrations ([Ca²⁺]i) is therefore fundamental to many areas of biological research and drug discovery. This document provides detailed application notes and protocols for utilizing the fluorescent Ca²⁺ indicator Quin-2 in conjunction with the dihydropyridine (B1217469) Ca²⁺ channel agonist CGP 28392 to investigate calcium signaling pathways.
This compound is a dihydropyridine derivative that acts as a potent L-type Ca²⁺ channel agonist. Unlike dihydropyridine antagonists such as nifedipine, this compound enhances Ca²⁺ influx through voltage-gated Ca²⁺ channels, leading to an increase in [Ca²⁺]i. This property makes it a valuable tool for studying the physiological consequences of sustained Ca²⁺ channel activation.
Quin-2 is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form, Quin-2 AM, is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to the membrane-impermeant Quin-2, effectively trapping the indicator in the cytoplasm. This allows for the real-time measurement of changes in [Ca²⁺]i in living cells.
These notes will guide users through the principles, experimental procedures, and data analysis for performing calcium imaging assays to characterize the effects of this compound on intracellular calcium dynamics.
Data Presentation
The following tables summarize key quantitative data for this compound and Quin-2, providing a quick reference for experimental design.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ for increased [Ca²⁺]i | 2.2 x 10⁻⁷ M | Human Platelets | |
| EC₅₀ for increased contraction | 2 x 10⁻⁷ M | Embryonic Chick Ventricular Cells | [1] |
| Kₑ for dihydropyridine binding | 2.2 ± 0.95 x 10⁻⁷ M | Intact Heart Cells | [1] |
Table 2: Spectroscopic and Binding Properties of Quin-2
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | In vitro | |
| Emission Wavelength | ~492 nm | In vitro | |
| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | Cytoplasm-mimicking buffer |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the workflow of a typical calcium imaging experiment, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for performing calcium imaging assays using Quin-2 AM to assess the effect of this compound. The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol 1: Preparation of Reagents
-
Quin-2 AM Stock Solution (10 mM):
-
Dissolve 1 mg of Quin-2 AM in 184 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in aliquots at -20°C.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing.
-
Store at room temperature.
-
-
Loading Buffer:
-
Prepare a physiological salt solution appropriate for the cell type being used (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).
-
The buffer should be at a pH of 7.2-7.4.
-
Protocol 2: Cell Loading with Quin-2 AM
This protocol is adapted for adherent cells in a 96-well plate format. For suspension cells like platelets, modifications to the washing steps will be necessary (e.g., gentle centrifugation).
-
Cell Plating:
-
Plate cells in a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Quin-2 AM Loading Solution:
-
For each well, prepare a working solution of Quin-2 AM. A final concentration of 1-5 µM is a good starting point.
-
To prepare 10 mL of a 5 µM loading solution:
-
Add 5 µL of 10 mM Quin-2 AM stock solution to 10 mL of Loading Buffer.
-
Add 2.5 µL of 20% Pluronic F-127 stock solution (for a final concentration of 0.005%). Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous media.
-
-
Vortex the solution thoroughly to ensure the dye is well-dispersed.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Gently wash the cells once with pre-warmed Loading Buffer.
-
Add 100 µL of the Quin-2 AM Loading Solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells twice with 100 µL of pre-warmed Loading Buffer to remove any extracellular Quin-2 AM. This step is crucial to minimize background fluorescence.
-
After the final wash, add 100 µL of Loading Buffer to each well.
-
-
De-esterification:
-
Incubate the plate for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of Quin-2 AM to Quin-2 by intracellular esterases.
-
Protocol 3: Fluorescence Measurement and Data Analysis
-
Instrument Setup:
-
Set up a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric measurements.
-
Set the excitation wavelength to 339 nm and the emission wavelength to 492 nm.
-
-
Baseline Fluorescence Reading:
-
Place the plate in the reader and record the baseline fluorescence intensity (F_baseline) for a period of time to ensure a stable signal.
-
-
Addition of this compound:
-
Prepare serial dilutions of this compound in the Loading Buffer at the desired final concentrations.
-
Using an automated injection system or by carefully pipetting, add the this compound solution to the wells. Include appropriate vehicle controls (DMSO).
-
-
Post-Stimulation Fluorescence Reading:
-
Immediately after the addition of this compound, continuously record the fluorescence intensity (F) over time. The duration of the recording will depend on the kinetics of the calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence intensity (ΔF = F - F_baseline) or as a ratio of the baseline fluorescence (F/F₀).
-
To calculate the intracellular calcium concentration, a calibration procedure is required. This typically involves determining the minimum fluorescence (F_min) by adding a calcium chelator like EGTA and the maximum fluorescence (F_max) by lysing the cells in the presence of a saturating concentration of a calcium ionophore (e.g., ionomycin) and excess calcium. The [Ca²⁺]i can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - F_min) / (F_max - F)] where Kd is the dissociation constant of Quin-2 for Ca²⁺ (approximately 115 nM).
-
Conclusion
The combination of the calcium channel agonist this compound and the fluorescent calcium indicator Quin-2 provides a robust system for investigating the role of L-type calcium channels in cellular signaling. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding calcium homeostasis and its modulation by pharmacological agents. Careful optimization of experimental parameters for the specific cell type and instrumentation will ensure high-quality, reproducible results.
References
Application Notes and Protocols for Investigating Platelet Aggregation with CGP 28392
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28392 is a dihydropyridine (B1217469) derivative that has been identified as a potent Ca2+-entry stimulating agent in human platelets.[1] Unlike calcium channel blockers, this compound enhances calcium influx, leading to an increase in intracellular free calcium concentration ([Ca2+]i). This activity makes it a valuable tool for investigating the role of calcium-dependent signaling pathways in platelet activation and aggregation. Notably, this compound has been shown to enhance platelet aggregation induced by other agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), highlighting its potential as a modulator of platelet function.[2]
These application notes provide detailed protocols for utilizing this compound to study its effects on platelet aggregation, intracellular calcium mobilization, and relevant signaling pathways.
Data Presentation
Quantitative Effects of this compound on Platelet Function
The following tables summarize the known quantitative effects of this compound on human platelets based on available in vitro data.
Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium Concentration ([Ca2+]i)
| This compound Concentration | Effect on [Ca2+]i | Reference |
| 2.2 x 10-7 M (0.22 µM) | Semi-maximal effective concentration (EC50) for increasing [Ca2+]i | [1] |
| 10 µM | Concentration for maximal enhancement of [Ca2+]i |
Table 2: Enhancement of ADP-Induced Platelet Aggregation by this compound
| This compound Concentration | Pre-incubation Time | Agonist | Enhancement of Aggregation | Reference |
| 0.1 µM | 5, 60, and 120 minutes | ADP | Statistically significant enhancement observed | [2] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Platelets
The primary mechanism of action of this compound in platelets is the stimulation of Ca2+ influx. This increase in intracellular calcium is a central event in platelet activation, leading to the activation of various downstream effectors that contribute to aggregation.
Caption: Proposed signaling pathway of this compound in platelets.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines the general workflow for studying the impact of this compound on platelet function.
Caption: Experimental workflow for this compound platelet studies.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization in Platelets
This protocol is adapted from standard methods for measuring intracellular calcium using fluorescent indicators.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-Tyrode's buffer (pH 7.4)
-
Platelet-Rich Plasma (PRP)
-
Agonist (e.g., ADP)
-
Fluorometer or fluorescence plate reader capable of ratiometric measurements (for Fura-2) or single wavelength excitation/emission (for Fluo-4).
Procedure:
-
Platelet Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Dye Loading:
-
Incubate PRP with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 2-5 µM) and a low concentration of Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the platelets by centrifugation and resuspend them in fresh HEPES-Tyrode's buffer.
-
-
Calcium Measurement:
-
Place the dye-loaded platelet suspension in a cuvette with a magnetic stirrer in the temperature-controlled (37°C) sample compartment of the fluorometer.
-
Record the baseline fluorescence for a few minutes.
-
Add the desired concentration of this compound (or vehicle control) and continue recording.
-
After a stable signal is achieved, add the agonist (e.g., ADP) to observe its effect on calcium mobilization in the presence of this compound.
-
For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity at ~516 nm (excitation ~494 nm) is measured.
-
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA to measure the effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
ADP (stock solution)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP) - obtained by high-speed centrifugation of the remaining blood after PRP separation.
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
Preparation:
-
Prepare PRP and PPP from the same donor.
-
Adjust the platelet count of the PRP if necessary.
-
Set the aggregometer to 100% transmission with PPP and 0% transmission with PRP.
-
-
Aggregation Assay:
-
Pipette PRP into an aggregometer cuvette containing a stir bar and place it in the incubation well of the aggregometer at 37°C.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Move the cuvette to the recording well.
-
Add a sub-maximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximal aggregation is determined from the change in light transmission.
-
Compare the aggregation curves and maximal aggregation percentages between the vehicle control and different concentrations of this compound to determine its potentiating effect.
-
Concluding Remarks
This compound serves as a specific and potent tool for elucidating the critical role of calcium influx in platelet function. The provided protocols offer a framework for researchers to investigate its effects on platelet aggregation and the underlying signaling mechanisms. Further research is warranted to fully characterize the dose-dependent potentiation of various platelet agonists by this compound and to explore its impact on downstream effectors of calcium signaling.
References
Application Notes and Protocols: Dose-Response Curve of CGP 28392 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the in vitro dose-response relationship of CGP 28392, a dihydropyridine (B1217469) derivative that acts as a calcium channel agonist. The following sections detail the methodologies for assessing its effect on intracellular calcium concentration, its binding affinity to L-type calcium channels, and its functional impact on platelet aggregation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro activity of this compound.
| Parameter | Value | Cell Type/System | Assay |
| Semi-maximal Effective Concentration (EC₅₀) | 2.2 x 10⁻⁷ M | Human Platelets | Intracellular Ca²⁺ Influx Assay (Quin-2)[1] |
| Binding Competition | Concentration-dependent | Guinea Pig Heart Membranes | [³H]nitrendipine Binding Assay[1] |
Signaling Pathway of this compound in Human Platelets
This compound, as a dihydropyridine calcium channel agonist, directly facilitates the influx of extracellular calcium (Ca²⁺) through L-type calcium channels in the platelet plasma membrane. This elevation in intracellular Ca²⁺ concentration is a critical second messenger that initiates a cascade of downstream signaling events. The increased cytosolic Ca²⁺ activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ further stimulates the release of Ca²⁺ from intracellular stores, amplifying the calcium signal. This surge in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). The culmination of this signaling cascade is the activation of integrins (e.g., GPIIb/IIIa) and the secretion of granular contents (e.g., ADP, serotonin), leading to platelet aggregation and thrombus formation.
Caption: Signaling pathway of this compound in platelets.
Experimental Protocols
Intracellular Calcium Influx Assay Using Quin-2 AM
This protocol describes the measurement of the dose-dependent effect of this compound on intracellular calcium concentration in human platelets using the fluorescent indicator Quin-2 AM.
Workflow Diagram:
Caption: Workflow for intracellular calcium influx assay.
Materials:
-
Human blood collected in anticoagulant (e.g., acid-citrate-dextrose).
-
Quin-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
This compound stock solution in DMSO.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Dye Loading:
-
Incubate PRP with 2 µM Quin-2 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
-
Washing and Resuspension:
-
Centrifuge the dye-loaded platelets at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in HBS and repeat the centrifugation.
-
Resuspend the final platelet pellet in HBS to the desired concentration.
-
-
Assay Performance:
-
Pipette the platelet suspension into the wells of a 96-well plate.
-
Establish a baseline fluorescence reading (Excitation: 339 nm, Emission: 492 nm).
-
Add serial dilutions of this compound to the wells to achieve a final concentration range (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Immediately begin kinetic fluorescence measurements for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of this compound.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
[³H]Nitrendipine Competition Binding Assay
This protocol outlines a radioligand binding assay to determine the ability of this compound to compete with the binding of [³H]nitrendipine to L-type calcium channels in membrane preparations.
Workflow Diagram:
Caption: Workflow for [³H]nitrendipine competition binding assay.
Materials:
-
Guinea pig heart tissue.
-
Homogenization buffer (e.g., Tris-HCl).
-
[³H]nitrendipine.
-
This compound.
-
Non-labeled nitrendipine (B1678957) (for non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig heart tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]nitrendipine, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess non-labeled nitrendipine).
-
Incubate the mixture at a specified temperature and time (e.g., 60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This protocol measures the effect of this compound on platelet aggregation in response to a sub-threshold concentration of a platelet agonist.
Materials:
-
Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP) - for blank.
-
Platelet agonist (e.g., ADP, collagen).
-
This compound.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Prepare PRP as described in the calcium influx assay.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
-
Aggregation Measurement:
-
Place a sample of PRP in the aggregometer cuvette and allow it to stabilize.
-
Add a sub-threshold concentration of a platelet agonist (a concentration that does not induce significant aggregation on its own).
-
Add varying concentrations of this compound to the PRP and record the change in light transmission over time.
-
The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Plot the maximum aggregation against the logarithm of the this compound concentration to generate a dose-response curve.
-
References
Application Notes and Protocols for Studying Excitation-Contraction Coupling with CGP 28392
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP 28392, a dihydropyridine (B1217469) derivative and L-type calcium channel agonist, in the study of excitation-contraction (E-C) coupling in cardiac and smooth muscle.
Introduction to Excitation-Contraction Coupling and this compound
Excitation-contraction coupling is the fundamental physiological process that links the electrical excitation of a muscle cell to its mechanical contraction.[1] In cardiac and smooth muscle, this process is critically dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. This initial Ca2+ entry, often referred to as the trigger Ca2+, initiates the release of a larger store of Ca2+ from the sarcoplasmic reticulum (SR), a phenomenon known as calcium-induced calcium release (CICR). The resulting sharp increase in intracellular Ca2+ concentration allows for the binding of Ca2+ to myofilaments, leading to muscle contraction.
This compound is a valuable pharmacological tool for investigating E-C coupling due to its specific action as an L-type calcium channel agonist. By binding to the dihydropyridine receptor on the L-type calcium channel, this compound increases the channel's open probability, thereby enhancing Ca2+ influx. This targeted action allows researchers to probe the role of L-type calcium channels in E-C coupling and to modulate the strength of muscle contraction.
Mechanism of Action of this compound
This compound is a dihydropyridine derivative that exhibits positive inotropic effects in cardiac muscle and vasoconstrictive properties in smooth muscle.[2] Its primary mechanism of action is the potentiation of L-type Ca2+ channel activity. Unlike dihydropyridine antagonists (e.g., nifedipine) which block these channels, this compound stabilizes the open state of the channel, leading to a sustained influx of Ca2+ during membrane depolarization. This increased Ca2+ entry enhances the trigger signal for CICR, resulting in a greater release of Ca2+ from the SR and, consequently, a more forceful muscle contraction.
Quantitative Data for this compound
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 (Inotropic Effect) | 2 x 10-7 M | Embryonic Chick Ventricular Cells | Measurement of contraction amplitude and velocity | [2] |
| KD ([3H]nitrendipine binding) | 2.2 ± 0.95 x 10-7 M | Intact Chick Embryo Ventricular Cells | Displacement of [3H]nitrendipine | [2] |
| Effect on Ca2+ Influx | +39% at 10 seconds | Embryonic Chick Ventricular Cells | Radioactive calcium uptake | [2] |
| pA2 (vs. Nifedipine) | 8.3 | Embryonic Chick Ventricular Cells | Competitive antagonism of inotropic effect | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study E-C coupling.
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol is essential for obtaining single, viable cardiac cells for subsequent electrophysiological and calcium imaging studies.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Protease type XIV
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Bovine Serum Albumin (BSA)
-
Dissection tools
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold calcium-free KH buffer.
-
Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) calcium-free KH buffer to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a calcium-free KH buffer containing collagenase type II and protease type XIV. Continue perfusion until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula and mince the ventricular tissue in a high-potassium storage solution. Gently triturate the tissue with a pipette to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM to prevent calcium paradox.
-
Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity, and then carefully remove the supernatant. Resuspend the cells in an appropriate experimental buffer.
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Isolated ventricular myocytes
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy setup with dual-wavelength excitation (340/380 nm)
-
This compound stock solution
Procedure:
-
Cell Loading: Incubate the isolated myocytes with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
Imaging Setup: Place a coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Baseline Recording: Perfuse the cells with HBS and record the baseline Fura-2 fluorescence ratio (F340/F380) by alternating the excitation wavelength between 340 nm and 380 nm.
-
Application of this compound: Perfuse the cells with HBS containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Data Analysis: Calculate the change in intracellular calcium concentration from the fluorescence ratio using the Grynkiewicz equation.
Protocol 3: Radioligand Binding Assay with [3H]Nitrendipine
This protocol details a competitive binding assay to determine the affinity of this compound for the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Cardiac membrane preparation
-
[3H]Nitrendipine (radioligand)
-
Unlabeled this compound
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Incubation: In a series of tubes, incubate a fixed concentration of [3H]nitrendipine with the cardiac membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled this compound (competitive binding). Include a tube with a high concentration of unlabeled nifedipine (B1678770) to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at room temperature for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]nitrendipine binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 and Ki values.
Protocol 4: Measurement of Isometric Contraction in Isolated Cardiac Trabeculae
This protocol describes the measurement of contractile force in an isolated cardiac muscle preparation in response to this compound.
Materials:
-
Isolated cardiac trabeculae
-
Force transducer
-
Electrical field stimulator
-
Krebs-Henseleit solution
-
This compound stock solution
Procedure:
-
Tissue Preparation: Dissect a thin, unbranched trabecula from the right ventricle of a heart.
-
Mounting: Mount the trabecula vertically in a temperature-controlled tissue bath between a fixed hook and a sensitive force transducer.
-
Equilibration: Superfuse the trabecula with oxygenated Krebs-Henseleit solution at 37°C and allow it to equilibrate for at least 60 minutes, applying a slight preload to stretch the muscle to its optimal length (Lmax).
-
Electrical Stimulation: Pace the muscle at a constant frequency (e.g., 1 Hz) using an electrical field stimulator to elicit isometric contractions.
-
Baseline Recording: Record the baseline isometric twitch force.
-
Application of this compound: Add cumulative concentrations of this compound to the superfusion solution.
-
Data Acquisition: Record the steady-state isometric force at each concentration of this compound.
-
Data Analysis: Construct a dose-response curve by plotting the increase in developed force against the concentration of this compound to determine the EC50 for the inotropic effect.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in studying E-C coupling.
Caption: Signaling pathway of excitation-contraction coupling and the action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Allosteric modulation of [3H]nitrendipine binding to cardiac and cerebral cortex membranes by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating Synaptic Transmission with CGP 28392
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 28392 is a dihydropyridine (B1217469) derivative that functions as a potent L-type voltage-gated calcium channel (VGCC) agonist.[1][2][3] In electrically excitable cells, including neurons, the influx of calcium through these channels is a critical step in a multitude of physiological processes. A key event triggered by presynaptic calcium influx is the fusion of synaptic vesicles with the plasma membrane, leading to the release of neurotransmitters into the synaptic cleft. By enhancing the opening probability of L-type calcium channels, this compound provides a valuable pharmacological tool to potentiate synaptic transmission and study the downstream consequences of augmented neurotransmitter release. These application notes provide detailed protocols for utilizing this compound to modulate synaptic transmission in neuronal preparations.
Mechanism of Action
This compound binds to the α1 subunit of L-type voltage-gated calcium channels. This binding stabilizes the channel in an open state, thereby increasing the influx of Ca²⁺ into the neuron upon membrane depolarization.[1] This enhanced intracellular calcium concentration at the presynaptic terminal directly facilitates the machinery responsible for synaptic vesicle exocytosis, resulting in an increased probability of neurotransmitter release.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related compounds, which can be used as a guide for experimental design.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Type/Tissue | Reference |
| EC₅₀ (Contraction) | 2 x 10⁻⁷ M | Embryonic Chick Ventricular Cells | [3] |
| Kᴅ ([³H]nitrendipine displacement) | 2.2 x 10⁻⁷ M | Intact Heart Cells | [3] |
| Effect on Ca²⁺ Influx | +39% at 10 seconds | Embryonic Chick Ventricular Cells | [3] |
Table 2: Recommended Working Concentrations for Neuronal Preparations
| Application | Recommended Concentration Range | Notes |
| Electrophysiology (Patch-Clamp) | 100 nM - 1 µM | Start with a lower concentration and titrate up. Monitor for off-target effects at higher concentrations. |
| Neurotransmitter Release Assays | 200 nM - 5 µM | The optimal concentration may vary depending on the neuronal culture type and density. |
| Calcium Imaging | 100 nM - 1 µM | Ensure the chosen concentration does not saturate the calcium indicator. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Enhanced Synaptic Transmission
This protocol describes how to measure the effect of this compound on spontaneous excitatory postsynaptic currents (sEPSCs) in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH 7.3, 290 mOsm).
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp recording from a healthy neuron in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Record baseline sEPSC activity for 5-10 minutes.
-
Prepare the working concentration of this compound by diluting the stock solution in aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
Record sEPSC activity in the presence of this compound for 10-15 minutes, allowing time for the drug to equilibrate in the chamber.
-
(Optional) Wash out the drug by perfusing with normal aCSF for 10-15 minutes to observe reversibility.
-
Analyze the data by comparing the frequency and amplitude of sEPSCs before, during, and after this compound application.
Protocol 2: Neurotransmitter Release Assay
This protocol provides a method to quantify the effect of this compound on depolarization-evoked glutamate (B1630785) release from cultured cortical neurons using a fluorescent plate reader-based assay.
Materials:
-
Cultured cortical neurons in a 96-well plate.
-
Tyrode's buffer (in mM): 124 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 30 glucose, 25 HEPES (pH 7.4).
-
High K⁺ Tyrode's buffer (depolarization buffer): Same as Tyrode's buffer but with 90 mM KCl and 39 mM NaCl.
-
Fluorescent glutamate assay kit.
-
This compound stock solution (10 mM in DMSO).
-
Fluorescent plate reader.
Procedure:
-
Culture cortical neurons in a 96-well plate to an appropriate density.
-
Gently wash the cells twice with Tyrode's buffer.
-
Add Tyrode's buffer containing the desired concentration of this compound or vehicle (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Carefully remove the buffer and add the high K⁺ Tyrode's buffer (also containing this compound or vehicle) to depolarize the neurons and stimulate release. Incubate for 5 minutes.
-
Collect the supernatant from each well.
-
Quantify the glutamate concentration in the supernatant using a fluorescent glutamate assay kit according to the manufacturer's instructions.
-
Measure fluorescence using a plate reader.
-
Normalize the glutamate release in the this compound-treated wells to the vehicle-treated wells to determine the fold-increase in release.
Troubleshooting
-
No effect of this compound:
-
Confirm the activity of the compound.
-
Increase the concentration of this compound.
-
Ensure that the neurons express L-type calcium channels. The expression levels can vary between neuronal types and developmental stages.
-
-
Cell death or excitotoxicity:
-
Reduce the concentration of this compound.
-
Decrease the incubation time.
-
Ensure the culture conditions are optimal.
-
-
High variability in results:
-
Ensure consistent cell culture conditions and plating densities.
-
Perform experiments at a consistent time point in culture.
-
Increase the number of replicates.
-
Conclusion
This compound is a valuable tool for researchers investigating the role of calcium signaling in synaptic transmission and plasticity. By potentiating Ca²⁺ influx through L-type VGCCs, it allows for the controlled enhancement of neurotransmitter release. The protocols provided here offer a starting point for utilizing this compound to explore its effects on neuronal function. As with any pharmacological agent, careful dose-response experiments are recommended to determine the optimal concentration for a specific experimental system.
References
- 1. Agonists Bay-K8644 and CGP-28392 open calcium channels reconstituted from skeletal muscle transverse tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The agonist effect of dihydropyridines on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Calcium Channel Modulators Using CGP 28392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are significant therapeutic targets for a range of cardiovascular and neurological disorders. High-throughput screening (HTS) is an essential methodology for the discovery of novel calcium channel modulators. These application notes provide a detailed framework for utilizing CGP 28392, a known L-type calcium channel agonist, in HTS campaigns to identify and characterize new calcium channel activators.
This compound is a dihydropyridine (B1217469) derivative that acts as a positive modulator of L-type calcium channels, promoting channel opening and increasing calcium influx. Its well-characterized activity makes it an ideal reference compound and positive control for HTS assays designed to discover novel calcium channel agonists.
Mechanism of Action of L-type Calcium Channel Agonists
L-type calcium channels are activated by membrane depolarization, leading to a conformational change that opens the channel pore and allows the influx of calcium ions down their electrochemical gradient. Agonists like this compound bind to the dihydropyridine site on the α1 subunit of the channel, stabilizing the open state and thereby increasing the probability of channel opening at a given membrane potential. This enhanced calcium influx can be detected using calcium-sensitive fluorescent dyes, forming the basis of HTS assays.
Signaling pathway of L-type calcium channel activation.
Quantitative Data for this compound and Other L-type Calcium Channel Modulators
The potency of this compound and other reference compounds can vary depending on the cell type and assay conditions. The following table summarizes key quantitative data for L-type calcium channel modulators.
| Compound | Target | Action | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| This compound | L-type Ca²⁺ Channel | Agonist | Contraction Assay | Embryonic Chick Ventricular Cells | 2 x 10⁻⁷ M | [1] |
| This compound | L-type Ca²⁺ Channel | Agonist | Ca²⁺ Influx Assay | Human Platelets | 2.2 x 10⁻⁷ M | [2] |
| This compound | Dihydropyridine Binding Site | Agonist | [³H]nitrendipine Displacement | Embryonic Chick Ventricular Cells | Kd = 2.2 x 10⁻⁷ M | [1] |
| Bay K8644 | L-type Ca²⁺ Channel | Agonist | Ca²⁺ Influx Assay | NG108-15 Cells | - | [3] |
| Nifedipine | L-type Ca²⁺ Channel | Antagonist | Contraction Assay | Embryonic Chick Ventricular Cells | - | [1] |
| Nitrendipine | L-type Ca²⁺ Channel | Antagonist | Ca²⁺ Influx Assay | NG108-15 Cells | - | [3] |
Experimental Protocols
A fluorescence-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) is a common and robust method for high-throughput screening of calcium channel modulators.
High-Throughput Screening Workflow for Calcium Channel Agonists
High-throughput screening experimental workflow.
Detailed Protocol: FLIPR-Based Calcium Influx Assay
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the L-type calcium channel of interest (e.g., HEK293 or CHO cells) under standard conditions.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (if necessary for the cell line) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.
3. Compound Preparation and Addition:
-
Prepare a compound plate containing test compounds, a positive control (this compound), and a negative control (vehicle, e.g., 0.1% DMSO). A typical concentration range for this compound as a positive control would be around its EC₅₀ value (e.g., 200 nM).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will add the compounds from the source plate to the cell plate.
4. Depolarization and Signal Detection:
-
Prepare a depolarizing solution, typically a high potassium (K⁺) buffer, to activate the voltage-gated calcium channels. The final K⁺ concentration needs to be optimized to elicit a submaximal response, allowing for the detection of potentiators.
-
The FLIPR instrument will add the depolarizing solution to the wells at a specified time point.
-
The instrument will monitor the fluorescence intensity in each well before and after the addition of the depolarizing solution. An increase in fluorescence indicates an influx of calcium and channel activation.
5. Data Analysis:
-
The response of each test compound is typically normalized to the response of the positive control (this compound, representing 100% activation) and the negative control (vehicle, representing 0% activation).
-
Compounds that show a statistically significant increase in fluorescence compared to the negative control are identified as primary "hits."
-
Confirmed hits should be further characterized by generating dose-response curves to determine their potency (EC₅₀) and efficacy.
Logical Relationship in a Screening Cascade
Screening cascade for calcium channel modulator discovery.
Assay Validation and Quality Control
To ensure the reliability of the HTS data, it is crucial to validate the assay and implement quality control measures.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It is calculated using the means and standard deviations of the positive (e.g., this compound) and negative (vehicle) controls.
-
Signal Window: The ratio of the mean signal of the positive control to the mean signal of the negative control. A larger signal window indicates a more robust assay.
-
Reproducibility: The assay should be reproducible across different plates and on different days. This can be assessed by running the same control compounds on multiple plates.
Conclusion
The use of this compound as a reference agonist is integral to the successful implementation of high-throughput screening campaigns for the discovery of novel L-type calcium channel activators. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers in the field of drug discovery, enabling the reliable identification and characterization of new chemical entities with therapeutic potential. The structured data presentation and clear visualizations are intended to facilitate the practical application of these methodologies in a laboratory setting.
References
Troubleshooting & Optimization
CGP 28392 solubility in DMSO and other solvents
Welcome to the technical support center for CGP 28392. This guide provides essential information on the solubility, handling, and experimental use of this compound, a dihydropyridine (B1217469) derivative known to act as an L-type calcium channel agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues researchers may encounter when working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you encounter issues with solubility, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which may reduce its solvating power for certain compounds.
-
Gentle warming: Briefly warming the solution at a low temperature (e.g., 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also assist in dissolving the compound.
Q3: What is the expected stability of this compound in solution?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A4: It is generally not recommended to dissolve this compound directly in aqueous solutions due to its likely poor aqueous solubility. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium to the desired final concentration. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced effects on your cells or tissues.
Solubility Data
Quantitative solubility data for this compound in various solvents is not consistently reported in publicly available resources. However, based on its chemical class (dihydropyridine) and information from research articles, the following table provides a qualitative guide to its solubility.
| Solvent | Solubility | Notes |
| DMSO | Likely Soluble | Commonly used for preparing stock solutions of dihydropyridines. |
| N,N-dimethylacetamide | Soluble | Reported in a research article for preparing a stock solution of CGP-28392. |
| Ethanol | Likely Soluble | Often used as a solvent for other dihydropyridine compounds. |
| Water / Aqueous Buffers | Likely Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Preparation of a this compound Stock Solution
The following is a general protocol for preparing a stock solution of this compound based on common laboratory practices for similar compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for using this compound in cell-based experiments.
Stability of CGP 28392 in aqueous solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of CGP 28392 in aqueous solutions. As a member of the 1,4-dihydropyridine (B1200194) (DHP) class of compounds, the stability of this compound is subject to similar influences as other molecules in this family.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The principal degradation pathway for this compound, like other 1,4-dihydropyridine derivatives, is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) derivative. This process of aromatization results in a complete loss of its pharmacological activity.[1] This degradation can be triggered by exposure to light (photodegradation) and heat (thermodegradation).[1]
Q2: How does light exposure affect the stability of this compound solutions?
A2: 1,4-dihydropyridines are known to be highly sensitive to light, particularly in the UV spectrum.[1][2] Exposure to light can initiate photochemical reactions that lead to the aromatization of the dihydropyridine ring, rendering the compound inactive.[1] In some cases, photodegradation can also lead to the formation of byproducts that may have photosensitive or phototoxic effects.[3]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can promote the thermal degradation of this compound.[1] In the solid state, thermal degradation of 1,4-dihydropyridine derivatives often follows first-order kinetics and is significantly influenced by the presence of moisture.[1][4][5] The primary product of thermodegradation, especially for derivatives with a nitrophenyl substituent, is often a nitroso-derivative formed through the aromatization of the dihydropyridine ring with the elimination of a water molecule.[5]
Q4: Can pH influence the stability of this compound in an aqueous solution?
A4: While the provided search results do not contain specific details on the effect of pH on this compound, the stability of other compounds in aqueous solutions can be pH-dependent. For some compounds, stability is observed at acidic pH, with degradation increasing as the pH becomes more alkaline.
Q5: Are there any known methods to improve the stability of this compound in solution?
A5: Yes, for the 1,4-dihydropyridine class, several methods have been shown to enhance stability. The addition of nonionic surfactants, such as polysorbate 20, can improve both photostability and water solubility by forming micelles that protect the drug.[3] Furthermore, the inclusion of antioxidants with free radical scavenging properties, such as β-carotene, has been demonstrated to decrease the degradation rate of some DHPs.[2] The use of light-protective containers, such as amber or covered amber PET, has also been shown to significantly increase light stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in solution over a short period. | Photodegradation due to light exposure. | Prepare and store solutions in amber or foil-wrapped vials to protect from light. Work under low-light conditions when possible. |
| Thermal degradation from elevated temperatures. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. | |
| Precipitate formation in aqueous solution. | Poor solubility of this compound. | Consider the use of co-solvents such as DMSO or ethanol (B145695) for initial stock solutions before further dilution in aqueous buffers. The addition of nonionic surfactants may also improve solubility.[3] |
| Degradation products are precipitating. | Analyze the precipitate to confirm its identity. If it is a degradant, optimize storage conditions (light, temperature) to minimize its formation. | |
| Inconsistent experimental results. | Inconsistent solution preparation and storage. | Standardize protocols for solution preparation, including solvent, concentration, and storage conditions. Prepare fresh solutions for critical experiments. |
| Degradation during the experiment. | Minimize the exposure of the compound to harsh conditions (e.g., high temperature, intense light) during the experimental procedure. |
Experimental Protocols
Protocol for Assessing Photostability of this compound in Aqueous Solution
This protocol is a general guideline for assessing the photostability of a 1,4-dihydropyridine derivative like this compound.
1. Materials:
- This compound
- HPLC-grade solvent for stock solution (e.g., DMSO, Ethanol)
- Aqueous buffer of desired pH
- Clear and amber glass or quartz vials
- A calibrated light source capable of emitting both UV and visible light (e.g., xenon lamp or metal halide lamp)
- HPLC system with a suitable column and detector for quantifying this compound and its degradation products.
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent.
- Dilute the stock solution with the aqueous buffer to the final desired concentration in both clear and amber vials. The amber vials will serve as the dark control.
- Take an initial sample (T=0) from both the clear and amber vials for HPLC analysis to determine the initial concentration.
- Expose the clear vials to a controlled light source. The ICH guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
- Keep the amber vials (dark controls) at the same temperature as the exposed samples.
- At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from both the light-exposed and dark control vials.
- Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of any degradation products.
- Plot the concentration of this compound as a function of time for both light-exposed and dark control samples to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of CGP 28392 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of CGP 28392 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a calcium channel facilitator. Its primary on-target effect is to bind to L-type voltage-gated calcium channels (Ca_v_) and prolong their open state, thereby increasing calcium influx into the cell. This activity can potentiate cellular processes that are dependent on calcium signaling.
Q2: Why should I be concerned about off-target effects when using this compound?
A2: While this compound has a well-defined primary target, like many small molecules, it has the potential to interact with other proteins, especially at higher concentrations. These unintended interactions, or off-target effects, can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity. Proactively investigating off-target effects is a critical component of rigorous scientific research and drug development.
Q3: What are the initial signs that I might be observing off-target effects of this compound in my experiments?
A3: Several indicators may suggest the presence of off-target effects:
-
Discrepancy between potency: The effective concentration in your cell-based assay is significantly higher than the known potency for L-type calcium channel activation.
-
Unusual dose-response curve: The dose-response curve is biphasic or has a very shallow slope, which might indicate multiple targets with different affinities.
-
Phenotype inconsistent with on-target action: The observed cellular phenotype cannot be fully explained by an increase in calcium influx or is inconsistent with the effects of other L-type calcium channel agonists.
-
Inconsistent results with other calcium channel modulators: Using a structurally different L-type calcium channel agonist does not replicate the phenotype observed with this compound.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Use a structurally unrelated L-type calcium channel agonist: If a different agonist produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Employ a specific antagonist: Co-treatment with a known L-type calcium channel blocker (e.g., nifedipine, verapamil) should reverse the on-target effects of this compound.
-
Genetic validation: Use techniques like siRNA or CRISPR to knockdown the L-type calcium channel subunit. The cellular response to this compound should be diminished in these cells if the effect is on-target.
-
Conduct off-target profiling assays: Utilize the experimental protocols outlined in this guide to systematically identify other potential binding partners.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High cellular toxicity at concentrations expected to be effective. | 1. Off-target effects on essential cellular pathways. 2. Solvent toxicity (e.g., DMSO). 3. Compound instability leading to toxic byproducts. | 1. Perform a dose-response for toxicity (e.g., using a cell viability assay) to determine the therapeutic window. 2. Investigate off-target effects using the protocols below. 3. Ensure the final solvent concentration is low (<0.1%) and run a solvent-only control. 4. Prepare fresh stock solutions of this compound for each experiment. |
| Inconsistent results between experimental replicates. | 1. Compound degradation. 2. Variations in cell culture conditions (passage number, confluence). 3. Inaccurate pipetting of the compound. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Standardize cell culture protocols and use cells within a defined passage number range. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| The observed phenotype is not blocked by a co-treatment with an L-type calcium channel antagonist. | 1. The phenotype is due to an off-target effect. 2. The antagonist concentration is too low to compete with this compound. | 1. This is strong evidence for an off-target effect. Proceed with the off-target identification protocols. 2. Perform a dose-response of the antagonist in the presence of this compound to ensure an effective blocking concentration is used. |
Experimental Protocols for Off-Target Identification
Here are detailed methodologies for three key experimental approaches to identify potential off-target effects of this compound.
In Vitro Kinase Profiling
Objective: To determine if this compound inhibits the activity of a broad range of purified protein kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well assay plate, add the reaction buffer, the specific kinase, and the substrate for each kinase to be tested.
-
Inhibitor Addition: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM) to the assay wells. Include a DMSO-only control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction using a stop solution.
-
Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for this compound relative to the DMSO control. Kinases with significant inhibition are considered potential off-targets.
Data Presentation:
| Kinase | This compound Concentration (µM) | % Inhibition (relative to DMSO) |
| On-Target (Control) | 10 | < 10% |
| Off-Target Kinase A | 10 | 85% |
| Off-Target Kinase B | 10 | 62% |
| Non-Target Kinase C | 10 | 5% |
Cellular Thermal Shift Assay (CETSA)
Objective: To identify proteins that physically interact with this compound in a cellular context by measuring changes in their thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Detection (Western Blot): Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected off-target protein or perform a proteome-wide analysis using mass spectrometry.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting temperature (T_m_) in the presence of this compound indicates target engagement.
Data Presentation:
| Protein | Treatment | Melting Temperature (T_m_, °C) | Thermal Shift (ΔT_m_, °C) |
| L-type Calcium Channel | Vehicle (DMSO) | 52.5 | - |
| (On-Target) | This compound (10 µM) | 56.0 | +3.5 |
| Potential Off-Target X | Vehicle (DMSO) | 48.0 | - |
| This compound (10 µM) | 51.2 | +3.2 | |
| Non-Binding Protein Y | Vehicle (DMSO) | 61.0 | - |
| This compound (10 µM) | 61.1 | +0.1 |
Chemical Proteomics (Affinity-Based)
Objective: To identify proteins from a cell lysate that bind to an immobilized version of this compound.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that contains a linker for immobilization to a solid support (e.g., agarose (B213101) beads) while preserving its core structure.
-
Immobilization: Covalently attach the this compound analog to the beads. Prepare control beads with no compound.
-
Cell Lysis: Prepare a native protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads. For a competition experiment, also incubate the lysate with the this compound-conjugated beads in the presence of excess free this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads and the competition experiment. Proteins that are significantly enriched on the this compound beads and whose binding is reduced in the presence of the free compound are high-confidence off-targets.
Data Presentation:
| Protein ID | Abundance on Control Beads (Relative) | Abundance on this compound Beads (Relative) | Abundance with Free this compound Competition (Relative) | Status |
| P12345 (L-type Ca Channel) | 1 | 50 | 5 | On-Target |
| Q67890 (Potential Off-Target) | 1 | 35 | 4 | Potential Off-Target |
| R54321 (Non-Specific Binder) | 1 | 10 | 9 | Non-Specific |
Visualizations
Caption: On- and potential off-target signaling of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting this compound effects.
Technical Support Center: Optimizing CGP 28392 for In Vitro Experiments
Welcome to the technical support center for the L-type calcium channel activator, CGP 28392. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a positive modulator of L-type voltage-gated calcium channels (CaV1.x). Unlike calcium channel blockers, this compound promotes the open state of these channels, leading to an increased influx of calcium (Ca2+) into the cell upon membrane depolarization. This makes it a valuable tool for studying the physiological roles of L-type calcium channels in various cellular processes.
Q2: What are the common in vitro applications of this compound?
A2: this compound is utilized in a variety of in vitro applications to investigate the impact of enhanced Ca2+ influx through L-type calcium channels. Common applications include:
-
Studying excitation-contraction coupling in cardiac and smooth muscle cells.
-
Investigating insulin (B600854) secretion mechanisms in pancreatic beta-cells.
-
Elucidating the role of L-type calcium channels in neuronal activity and plasticity.
-
Examining platelet activation and aggregation.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Working Concentrations of this compound in In Vitro Models
The optimal working concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes effective concentrations reported in various studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Type/Tissue | Assay | Effective Concentration Range | EC50 / IC50 | Reference |
| Cultured Embryonic Chick Ventricular Cells | Inotropic Effect (Contraction) | Not specified | EC50: 2 x 10⁻⁷ M | [1] |
| Cultured Embryonic Chick Ventricular Cells | [³H]nitrendipine Binding | Not specified | KD: 2.2 ± 0.95 x 10⁻⁷ M | [1] |
| Human Platelets | Intracellular Ca²⁺ Increase (Quin-2) | Not specified | Semi-maximal effective concentration: 2.2 x 10⁻⁷ M | [2] |
| Isolated Rat Islets of Langerhans (8 mM Glucose) | Insulin Secretion | Full enhancement at 10 µM | Half-maximal response: 0.1 µM | |
| Isolated Rat Islets of Langerhans (20 mM Glucose) | Insulin Secretion (Inhibition) | Maximal effects at 10 µM | Half-maximal inhibition: ~0.2 µM | |
| Rabbit Aorta Smooth Muscle | Potentiation of KCl-induced contraction | Not specified | Not specified | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Inadequate concentration of this compound.2. Low expression or activity of L-type calcium channels in the cell model.3. Cell membrane is not depolarized.4. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM).2. Verify the expression of L-type calcium channels in your cells using techniques like qPCR, Western blot, or immunohistochemistry.3. This compound facilitates Ca²⁺ entry through open channels. Ensure your experimental conditions include a depolarizing stimulus (e.g., high extracellular K⁺).4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. |
| High background signal or cell death | 1. Cytotoxicity from high concentrations of this compound or DMSO.2. Phototoxicity from fluorescent calcium indicators.3. Off-target effects of this compound. | 1. Determine the optimal, lowest effective concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).2. Reduce the exposure time and intensity of the excitation light during fluorescence microscopy. Use an anti-fade reagent if applicable.3. Include appropriate controls, such as a vehicle control (DMSO) and a known L-type calcium channel blocker (e.g., nifedipine, verapamil) to confirm the observed effects are mediated by L-type calcium channels. |
| Inconsistent or variable results | 1. Inconsistent cell health or passage number.2. Fluctuation in experimental conditions (e.g., temperature, pH).3. Uneven loading of fluorescent indicators. | 1. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.2. Maintain stable environmental conditions throughout the experiment.3. Optimize the loading protocol for your specific calcium indicator and cell type to ensure uniform dye uptake. |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility of this compound. | Prepare working solutions by diluting the DMSO stock in your final aqueous buffer just before use. Vortex thoroughly. Consider using a surfactant like Pluronic F-127 to aid in solubilization for some applications. |
Experimental Protocols
Protocol: Measuring Intracellular Calcium Influx using Fura-2 AM and this compound
This protocol provides a general guideline for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in adherent cultured cells using the ratiometric fluorescent indicator Fura-2 AM, followed by stimulation with this compound.
Materials:
-
This compound
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
High potassium (depolarizing) buffer (e.g., HBSS with elevated KCl concentration)
-
Cultured cells seeded on glass coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips or in a black-walled, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.01-0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. Record the 340/380 ratio for a stable period (e.g., 1-2 minutes).
-
-
Application of this compound and Depolarization:
-
Prepare the desired working concentration of this compound in high potassium buffer.
-
To observe the effect of this compound, perfuse the cells with or add the high potassium buffer containing this compound.
-
Continuously record the 340/380 fluorescence ratio to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence ratio to quantify the change in [Ca²⁺]i upon stimulation.
-
Visualizations
Signaling Pathway of L-type Calcium Channel Activation
Caption: L-type calcium channel signaling pathway.
Experimental Workflow for Measuring Intracellular Calcium
Caption: Workflow for intracellular calcium measurement.
References
- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent CGP 28392 precipitation in culture media
Welcome to the technical support center for CGP 28392. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a compound belonging to the dihydropyridine (B1217469) class. Dihydropyridines are known for their effects on calcium channels, and this compound, in particular, has been noted for its ability to enhance calcium influx in certain cell types, such as human platelets.[1] This property makes it a valuable tool for studying calcium signaling pathways and related physiological processes.
Q2: What are the primary reasons for this compound precipitation in culture media?
The precipitation of this compound is most commonly due to its low aqueous solubility. As a hydrophobic molecule, it has a limited capacity to dissolve in the aqueous environment of cell culture media. Several factors can trigger precipitation:
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit.
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.
-
pH Shifts: The pH of the culture medium can influence the solubility of compounds. Cellular metabolism can lead to changes in the medium's pH over time, potentially causing a previously dissolved compound to precipitate.
-
Temperature Fluctuations: Changes in temperature, such as moving media between a refrigerator and a 37°C incubator, can affect the solubility of compounds.
-
Interactions with Media Components: this compound may interact with components in the culture medium, such as salts, amino acids, or proteins in serum, to form insoluble complexes.
Q3: What does this compound precipitation look like?
Precipitation can manifest in several ways. You might observe a fine, crystalline precipitate, a cloudy or hazy appearance in the culture medium, or larger particles that settle at the bottom of the culture vessel. It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid pH change and the presence of visible microorganisms under a microscope.
Q4: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound due to its ability to dissolve a wide range of organic compounds. It is crucial to use high-quality, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solubilizing power.
Q5: What is a safe concentration of DMSO for my cells?
The tolerance of cell lines to DMSO can vary. As a general guideline, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving common issues with this compound precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in polarity when adding DMSO stock to the aqueous medium. | - Pre-warm the culture medium to 37°C before adding the stock solution.- Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the culture medium. | - Lower the final concentration of this compound in your experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. | |
| Precipitation Over Time in the Incubator | pH Shift: Cellular metabolism alters the pH of the medium, affecting the solubility of this compound. | - Ensure the culture medium is adequately buffered for the CO2 concentration in your incubator.- Monitor the pH of the medium during the experiment. |
| Interaction with Media Components: this compound may be interacting with salts, amino acids, or serum proteins. | - Test the solubility of this compound in the basal medium without serum or other supplements first.- If serum is the issue, consider reducing the serum concentration or using a serum-free medium if compatible with your cells. | |
| Temperature Fluctuations: Repeatedly moving the culture vessel between the incubator and room temperature can cause the compound to precipitate out of the solution. | - Minimize the time culture vessels are outside the stable environment of the incubator. | |
| Cloudy or Hazy Media | Fine Particulate Precipitation: Small, dispersed precipitate particles that do not settle. | - Examine a sample of the medium under a microscope to confirm the presence of a non-biological precipitate.- Follow the recommendations for immediate precipitation to improve the initial dissolution. |
| Microbial Contamination: Bacterial or fungal growth can cause turbidity. | - Visually inspect the culture for signs of contamination and check for a rapid drop in pH.- If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Culture Medium
This protocol provides a step-by-step method for preparing a working solution of this compound in your cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, complete cell culture medium (with serum and other supplements, as required)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the effects of solvent shock, it is advisable to perform an intermediate dilution of the high-concentration stock solution in your complete culture medium.
-
For example, you can prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock solution to 9 µL of pre-warmed (37°C) complete culture medium. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
In a sterile tube, add the required volume of the pre-warmed culture medium.
-
While gently vortexing or swirling the tube of medium, add the required volume of the this compound stock solution (or the intermediate dilution) drop-by-drop. This gradual addition is critical for preventing localized high concentrations and subsequent precipitation.
-
After adding the stock solution, cap the tube and invert it several times to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Troubleshooting Guides
The following diagrams illustrate the potential causes of this compound precipitation and a logical workflow for troubleshooting these issues.
References
Light sensitivity and photostability of CGP 28392
This technical support center provides troubleshooting guidance and frequently asked questions regarding the light sensitivity and photostability of CGP 28392, a dihydropyridine (B1217469) calcium channel facilitator. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Q2: What are the potential consequences of exposing this compound solutions to light?
A2: Exposure to light, particularly in the UV and visible spectrum, can lead to the degradation of this compound. This degradation can result in a loss of potency, altered pharmacological activity, and the formation of potentially confounding photoproducts. For instance, the photodegradation of some dihydropyridines is known to result in the formation of inactive pyridine (B92270) derivatives.
Q3: How should I store stock solutions and experimental samples of this compound?
A3: To minimize photodegradation, all solutions containing this compound should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. Storage at low temperatures (e.g., 4°C or -20°C), as appropriate for the solvent used, is also recommended to slow down any potential degradation.
Q4: What precautions should I take during my experiments to avoid light-induced degradation of this compound?
A4: During experimental procedures, it is crucial to minimize the exposure of this compound solutions to ambient and direct light. Work in a dimly lit room or use red light where possible. Use amber-colored labware (e.g., microplates, centrifuge tubes) or wrap transparent containers in foil. If solutions must be handled in the light, do so as quickly as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity of this compound. | Photodegradation of the compound due to improper handling or storage. | 1. Prepare fresh stock solutions of this compound, ensuring complete protection from light during preparation and storage. 2. Repeat the experiment using the freshly prepared, light-protected solutions. 3. Compare the results with previous experiments to determine if photodegradation was the likely cause of the discrepancy. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of photodegradation products. | 1. Analyze a freshly prepared, light-protected sample of this compound as a control to identify the parent compound's peak. 2. Intentionally expose a sample of the this compound solution to light for a controlled period and re-analyze it to confirm the formation of degradation products. 3. If photoproducts are confirmed, review and optimize all experimental steps to minimize light exposure. |
| Precipitate formation in this compound solutions. | While solubility issues can be a factor, some photodegradation products may have lower solubility than the parent compound. | 1. Ensure that the concentration of this compound is within its solubility limit for the chosen solvent. 2. If solubility is not the issue, consider the possibility of photodegradation. Protect the solution from light and observe if precipitation still occurs. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability of this compound
This protocol provides a general framework for evaluating the photostability of this compound in solution, based on ICH Q1B guidelines.[1] Researchers should adapt this protocol to their specific experimental conditions and analytical methods.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a known concentration.
- Prepare two sets of identical experimental samples in transparent containers (e.g., quartz cuvettes or clear glass vials).
2. Control Sample:
- Wrap one set of samples completely in aluminum foil to serve as the "dark control." These samples will be subjected to the same temperature conditions as the exposed samples but will be protected from light.
3. Light Exposure:
- Place the unwrapped set of samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. A xenon lamp or a combination of cool white fluorescent and near-UV lamps is recommended.[1]
- The light exposure should be controlled and monitored. A common target is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
- Maintain a constant temperature within the chamber, typically 25°C.
4. Sample Analysis:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
- Analyze the concentration of this compound in each aliquot using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.
- Monitor for the appearance of any degradation products in the chromatograms if using HPLC.
5. Data Analysis:
- Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.
- Compare the degradation profiles to determine the extent of photodegradation. The dark control will indicate any thermal degradation, which can be subtracted from the total degradation in the light-exposed samples to isolate the effect of light.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an L-type calcium channel facilitator.
Caption: Experimental workflow for assessing the photostability of this compound.
References
Troubleshooting CGP 28392 variability in experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates when working with the L-type calcium channel facilitator, CGP 28392.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a facilitator of L-type voltage-gated calcium channels (VGCCs). Unlike dihydropyridine blockers (e.g., nifedipine), this compound promotes the open state of these channels, leading to an increased influx of calcium (Ca2+) into the cell upon membrane depolarization.[1][2] This increased calcium entry is the primary mechanism through which it exerts its biological effects.
Q2: I'm observing significant variability in my experimental results with this compound. What are the common causes?
A2: Variability in experiments with this compound can stem from several factors, including:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Cell Culture Conditions: Cell density (confluence), passage number, and the general health of your cells can significantly impact the expression and function of L-type calcium channels.[3][4]
-
Experimental Buffer Composition: The concentration of ions, particularly Ca2+, in your experimental buffer is critical. Variations in buffer preparation can lead to inconsistent results.
-
Presence of Serum: Dihydropyridines are known to bind to serum proteins, which can reduce the effective concentration of this compound available to interact with the cells.[1][5][6]
-
Inconsistent Depolarization Stimulus: The method and consistency of cell depolarization (e.g., using potassium chloride) are crucial for observing the effects of this compound.
Q3: How should I prepare and store this compound stock solutions?
A3: For consistent results, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light, as dihydropyridines can be light-sensitive. When preparing your working solution, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect your cells.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based calcium assays (e.g., using fluorescent calcium indicators).
| Potential Cause | Troubleshooting Step |
| Variability in Cell Health and Confluence | Ensure consistent cell seeding density and use cells within a defined passage number range. Monitor cell confluence at the time of the experiment, as L-type calcium channel expression can be density-dependent.[3] |
| Inconsistent Loading of Calcium Indicator Dye | Optimize and standardize the dye loading protocol, including incubation time, temperature, and dye concentration. Ensure a consistent wash step to remove extracellular dye. |
| Fluctuations in Baseline Calcium Levels | Allow cells to equilibrate to the experimental buffer for a consistent period before starting measurements. Monitor baseline fluorescence to ensure it is stable before adding this compound and the depolarization stimulus. |
| Serum Protein Binding | If possible, perform experiments in serum-free media. If serum is required, maintain a consistent serum concentration across all experiments and be aware that the effective concentration of this compound may be lower than the nominal concentration.[1][5][6] |
| Phototoxicity or Dye Bleaching | Minimize exposure of fluorescently labeled cells to excitation light to prevent phototoxicity and photobleaching, which can introduce artifacts in your measurements. |
Issue 2: High variability in electrophysiology experiments (e.g., patch-clamp).
| Potential Cause | Troubleshooting Step |
| Inconsistent Seal Quality (Gigaohm seal) | Ensure optimal cell health and a clean pipette tip and bath solution. Poor seal quality can lead to leaky recordings and inaccurate measurements of ion channel activity.[2][7][8] |
| Voltage-Dependence of this compound Action | The effect of this compound is voltage-dependent.[9] Ensure that the holding potential and the voltage protocol used to elicit channel opening are consistent across all experiments. |
| "Run-down" of Calcium Channel Activity | L-type calcium channel activity can decrease over the course of a whole-cell patch-clamp recording (a phenomenon known as "run-down"). Monitor channel activity over time with a vehicle control to understand the baseline stability and perform your this compound application within a consistent time window. |
| Variability in Pipette and Bath Solutions | Prepare and use fresh, filtered solutions for each experiment. Inconsistent ion concentrations, pH, or osmolarity can significantly affect channel gating and introduce variability. |
Experimental Protocols
Key Experiment: In Vitro Calcium Imaging Assay
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy. Culture until they reach the desired confluence (e.g., 70-80%).
-
Calcium Indicator Loading:
-
Prepare a loading buffer with a fluorescent calcium indicator (e.g., Fluo-4 AM) at the recommended concentration.
-
Remove the culture medium, wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the loading buffer for the optimized time and temperature (e.g., 30-60 minutes at 37°C).
-
-
Wash and Equilibration:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and allow the cells to equilibrate for at least 15 minutes at room temperature, protected from light.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.
-
-
Compound Addition and Depolarization:
-
Add this compound or vehicle control to the cells and incubate for the desired time.
-
Induce depolarization by adding a solution of high potassium chloride (e.g., final concentration of 50 mM KCl).
-
-
Data Acquisition:
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F0) to determine the intracellular calcium concentration.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. Plasma protein binding of nilvadipine, a new dihydropyridine calcium antagonist, in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the L-Type Calcium Channel Agonists: CGP 28392 and BAY K 8644
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied dihydropyridine (B1217469) derivatives, CGP 28392 and BAY K 8644. Both compounds are known for their agonistic effects on L-type calcium channels, leading to increased calcium influx and subsequent physiological responses, primarily in cardiac and smooth muscle tissues. This document summarizes their mechanisms of action, presents comparative quantitative data from various experimental models, details common experimental protocols for their characterization, and visualizes key pathways and workflows.
Mechanism of Action
Both this compound and BAY K 8644 are classified as L-type calcium channel agonists. Their primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel. Unlike dihydropyridine antagonists such as nifedipine (B1678770), which stabilize the channel in a closed or inactivated state, this compound and BAY K 8644 promote the open state of the channel. This results in a prolongation of the mean open time of the channel, leading to an enhanced influx of calcium ions into the cell upon membrane depolarization. This increased intracellular calcium concentration is the primary trigger for the observed physiological effects, such as increased contractility in cardiac and smooth muscle.
While both compounds share this fundamental mechanism, differences in their chemical structures lead to variations in their potency and tissue selectivity.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BAY K 8644 from various in vitro studies. It is important to note that experimental conditions, such as tissue type, temperature, and specific methodology, can significantly influence the observed values.
Table 1: Potency of this compound and BAY K 8644 in Functional Assays
| Compound | Preparation | Assay | Parameter | Value |
| This compound | Human platelets | Intracellular Ca²⁺ increase | EC₅₀ | 2.2 x 10⁻⁷ M |
| Rat aorta | K⁺-induced contraction | - | Increased contraction at 10⁻⁶ M | |
| BAY K 8644 | Human umbilical artery | Tone elevation | ED₅₀ | 12.8 nM |
| Rat aorta | K⁺-induced contraction | - | Increased contraction at 10⁻⁷ M | |
| Rat tail artery strips | Contraction (S)-(-)-enantiomer | EC₅₀ | 14 nM | |
| GH3 cells | ⁴⁵Ca²⁺ uptake | EC₅₀ | 0.015 µM |
Note: A direct comparison in rat aorta suggests that BAY K 8644 is more potent than this compound in inducing contractions.
Signaling Pathway
The signaling pathway for both this compound and BAY K 8644 involves the direct activation of L-type calcium channels, leading to a cascade of intracellular events.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound and BAY K 8644.
Vascular Smooth Muscle Contraction Assay
This protocol is used to measure the effect of the compounds on the contractility of isolated vascular smooth muscle.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Male Wistar rats (200-250 g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1). The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: An optimal resting tension of 1.5 g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes. The bathing solution is changed every 15 minutes.
-
Viability Test: The rings are contracted with a high potassium solution (80 mM KCl) to check for viability.
-
Drug Administration: After washing and returning to baseline tension, cumulative concentration-response curves are generated by adding this compound or BAY K 8644 in increasing concentrations.
-
Data Acquisition and Analysis: Isometric tension is recorded using a force-displacement transducer connected to a data acquisition system. The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. EC₅₀ values are calculated using non-linear regression analysis.
⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of calcium into cells in response to the compounds.
Experimental Workflow:
Methodology:
-
Cell Culture: A7r5 cells, a vascular smooth muscle cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Plating: Cells are seeded into 24-well plates and grown to confluence.
-
Pre-incubation: The cell monolayers are washed and pre-incubated for 10 minutes at 37°C in a physiological salt solution (in mM: NaCl 130, KCl 5, MgCl₂ 1.2, CaCl₂ 1.5, glucose 10, and HEPES 10, pH 7.4).
-
Uptake Measurement: The pre-incubation solution is removed, and the uptake is initiated by adding 0.5 mL of the same solution containing 2 µCi/mL ⁴⁵Ca²⁺ and the desired concentration of this compound or BAY K 8644.
-
Termination: After 5 minutes, the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with 1 mL of ice-cold stop solution (physiological salt solution with 2 mM LaCl₃).
-
Quantification: The cells are lysed with 0.5 mL of 0.1 N NaOH, and the radioactivity of the lysate is determined by liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a calcium channel blocker like nifedipine and subtracted from all values.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of the compounds on the gating properties of individual L-type calcium channels.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from guinea pig ventricles.
-
Recording Configuration: Single-channel currents are recorded from cell-attached patches using a patch-clamp amplifier. The pipette solution contains (in mM): BaCl₂ 110, and HEPES 10 (pH 7.4 with TEA-OH). Barium is used as the charge carrier to increase the current amplitude and eliminate calcium-dependent inactivation. The bath solution contains a high potassium solution to depolarize the cell membrane.
-
Voltage Protocol: The membrane patch is held at -50 mV, and depolarizing voltage steps to 0 mV for 200 ms (B15284909) are applied to elicit channel openings.
-
Drug Application: this compound or BAY K 8644 is included in the pipette solution at the desired concentration.
-
Data Analysis: The recorded single-channel currents are analyzed to determine the effects of the compounds on channel open probability (Po), mean open time, and channel conductance.
Conclusion
Both this compound and BAY K 8644 are valuable research tools for studying the function and regulation of L-type calcium channels. While they share a common mechanism of action, their differing potencies highlight the subtle but important structure-activity relationships within the dihydropyridine class of compounds. BAY K 8644 generally appears to be the more potent of the two agonists. The choice between these compounds for a particular study will depend on the specific experimental goals, the tissue or cell type being investigated, and the desired concentration range for eliciting a response. The experimental protocols detailed in this guide provide a solid foundation for the further characterization and comparison of these and other L-type calcium channel modulators.
CGP 28392 versus FPL 64176 as calcium channel agonists
A Comparative Guide to the Calcium Channel Agonists: CGP 28392 and FPL 64176
For researchers and professionals in drug development, understanding the nuanced differences between calcium channel agonists is critical for designing targeted experiments and identifying novel therapeutic agents. This guide provides an objective comparison of two prominent L-type calcium channel agonists, this compound and FPL 64176, supported by experimental data.
Introduction and Chemical Classification
This compound is a dihydropyridine (B1217469) derivative that, unlike most compounds in its class which are calcium channel blockers, acts as a calcium channel facilitator or agonist.[1][2] It enhances calcium influx through L-type calcium channels, particularly in response to membrane depolarization.[1]
FPL 64176 is a non-dihydropyridine, benzoylpyrrole compound that is also a potent L-type calcium channel activator.[3][4] It is recognized for its high efficacy and a mechanism of action that is distinct from dihydropyridine agonists like this compound and Bay K 8644.[3][5]
Mechanism of Action
Both this compound and FPL 64176 exert their effects by modulating the function of L-type voltage-gated calcium channels (Cav1.x). However, their precise binding sites and the conformational changes they induce in the channel protein differ.
This compound , as a dihydropyridine, is thought to bind to the dihydropyridine receptor site on the α1 subunit of the L-type calcium channel. It is believed to stabilize the "open" state of the channel, thereby prolonging the mean open time and increasing the probability of channel opening in response to depolarization.[2] This leads to an enhanced influx of Ca2+ into the cell.[1]
FPL 64176 also enhances L-type calcium channel activity but through a different mechanism and likely a distinct binding site.[3] It significantly slows the activation and deactivation kinetics of the channel and increases the probability of channel opening.[4][5][6] Some studies suggest that FPL 64176 may alter the pore properties of the channel itself.[7]
Pharmacological Effects: A Comparative Analysis
The following tables summarize the quantitative data on the potency, efficacy, and electrophysiological effects of this compound and FPL 64176.
Potency and Efficacy
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Human platelets | EC50 (Ca2+ influx) | 2.2 x 10-7 M | [8] |
| Guinea pig heart membranes | Ki ([3H]nitrendipine binding) | 115 nM | [9] | |
| FPL 64176 | Rat tail artery | EC50 (Contraction) | 2.11 x 10-7 M | [3] |
| GH3 cells | EC50 (K+-dependent Ca2+ influx) | 1.2 x 10-7 M | [6] | |
| Cav1.2 channels | EC50 (Current amplitude) | 103 nM | [10][11] | |
| Cav1.3 channels | EC50 (Current amplitude) | 854 nM | [10][11] |
Electrophysiological Effects on L-type Ca2+ Channels
| Parameter | This compound | FPL 64176 | Reference |
| Channel Open Time | Prolongs mean open time | Greatly lengthens open time | [2][6][12] |
| Current Amplitude | Increases | Markedly increases (approx. 14-fold in A7r5 cells; 484% in neonatal rat ventricular cells) | [3][5] |
| Activation Kinetics | Not significantly affected | Significantly slows | [5] |
| Deactivation/Inactivation Kinetics | Slightly prolongs intervals between openings | Significantly slows | [2][5] |
| Voltage Dependence | Shifts activation negatively | Shifts activation negatively (approx. 10 mV) | [12] |
Selectivity
While both compounds primarily target L-type calcium channels, FPL 64176 has been shown to have effects on other channel types at higher concentrations. For instance, at 10 µM, FPL 64176 can inhibit N-type calcium channels.[13] this compound is generally considered more selective for L-type channels, particularly voltage-dependent ones.[14]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are outlines of key experimental protocols used to characterize this compound and FPL 64176.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a whole cell.
-
Cell Preparation: Cells (e.g., GH3, A7r5, or isolated cardiomyocytes) are cultured and prepared for recording.[3][6]
-
Recording: A glass micropipette filled with an appropriate internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific value (holding potential), and voltage steps are applied to elicit ion channel activity.
-
Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The effects of the compounds are assessed by comparing currents before and after their application to the bath solution.
Tissue Contraction Studies (e.g., Aortic Rings)
This method assesses the effect of compounds on the contractility of smooth muscle tissue.
-
Tissue Preparation: A segment of an artery (e.g., rat tail artery or aorta) is dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.[3][14]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction Induction: A contractile agent (e.g., high potassium solution or an alpha-adrenoceptor agonist like noradrenaline) is added to the bath to induce a baseline contraction.
-
Compound Application: The compound of interest (this compound or FPL 64176) is added in a cumulative manner, and the change in tension is recorded.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 and maximal effect of the compound.
45Ca2+ Influx Assays
This biochemical assay directly measures the influx of calcium into cells.
-
Cell Loading: Cells are incubated with a physiological buffer containing 45Ca2+.
-
Stimulation: The cells are stimulated with a depolarizing agent (e.g., high K+) in the presence or absence of the test compound.[1]
-
Termination: The influx is stopped by rapidly washing the cells with an ice-cold buffer containing a calcium chelator (e.g., EGTA) or a calcium channel blocker.
-
Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
Summary and Conclusion
This compound and FPL 64176 are both valuable tools for studying L-type calcium channels, but they exhibit distinct pharmacological profiles.
-
This compound is a dihydropyridine agonist that acts as a partial agonist, primarily by prolonging the open time of the channel.[2][9] Its effects are more pronounced in depolarized tissues.[1]
-
FPL 64176 is a more efficacious, non-dihydropyridine agonist that dramatically increases current amplitude by profoundly slowing channel gating kinetics.[3][5] Its distinct mechanism of action makes it a powerful probe for investigating L-type channel function.[6]
The choice between this compound and FPL 64176 will depend on the specific research question. FPL 64176 is generally preferred for studies requiring a maximal and sustained activation of L-type calcium channels, while this compound may be more suitable for investigating the modulation of channel activity under more physiological, depolarization-dependent conditions. Researchers should also be mindful of the potential off-target effects of FPL 64176 at higher concentrations.
References
- 1. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FPL-64176 modifies pore properties of L-type Ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro comparative studies of the calcium-entry activators YC-170, this compound, and BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the Ca agonists Bay K 8644 and this compound on vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil's Antagonism of CGP 28392 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic effects of Verapamil (B1683045) on the pharmacological actions of CGP 28392, a known L-type calcium channel agonist. While direct quantitative data on the Verapamil-CGP 28392 interaction is limited in the available literature, this guide leverages data from studies on this compound and the antagonistic actions of other L-type calcium channel blockers, such as nifedipine (B1678770), to provide a comprehensive overview.
Mechanism of Action: A Tale of Agonist and Antagonist
The interaction between Verapamil and this compound is centered on their opposing effects on L-type calcium channels. These channels play a crucial role in the influx of calcium ions into cells, a key process in cellular signaling and physiological responses like muscle contraction.
This compound is a dihydropyridine (B1217469) derivative that acts as a calcium channel agonist . It binds to L-type calcium channels and promotes their opening, thereby increasing the influx of calcium into the cell. This leads to enhanced physiological responses, such as increased myocardial contractility (positive inotropic effect) and vasoconstriction.
Verapamil , on the other hand, is a phenylalkylamine that functions as an L-type calcium channel blocker . It binds to the alpha-1 subunit of the L-type calcium channel, effectively blocking the channel and preventing calcium influx.[1] This action leads to vasodilation and a decrease in myocardial contractility.
The antagonism arises from their competing actions at the same molecular target. Verapamil, by blocking the channel, directly counteracts the channel-opening effect of this compound. Studies with the dihydropyridine calcium channel blocker nifedipine have demonstrated a competitive antagonism with this compound, suggesting a similar mechanism for Verapamil.
Signaling Pathway and Experimental Workflow
The interplay between this compound and Verapamil can be visualized through their impact on the L-type calcium channel signaling pathway and the typical experimental workflow used to study this interaction.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the antagonistic effects of a comparable L-type calcium channel blocker, nifedipine. This data provides a strong indication of the expected antagonistic potency of Verapamil.
Table 1: Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Experimental Model |
| EC50 (Inotropic Effect) | 2 x 10-7 M | Chick Embryo | Cultured Ventricular Cells |
| KD ([3H]nitrendipine binding) | 2.2 +/- 0.95 x 10-7 M | Chick Embryo | Intact Heart Cells |
Data sourced from a study on the inotropic and calcium flux effects of this compound in cultured embryonic chick ventricular cells.
Table 2: Antagonistic Effect of Nifedipine on this compound-Induced Effects
| Antagonist | Parameter | Value | Species/Tissue | Experimental Model |
| Nifedipine | pA2 | 8.3 | Chick Embryo | Cultured Ventricular Cells |
The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist. This value was determined against the inotropic effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to study the antagonism of this compound's effects by Verapamil.
Vascular Smooth Muscle Contraction Assay (Isometric Tension Recording)
This protocol is designed to measure the contractile response of isolated aortic rings to this compound and the inhibitory effect of Verapamil.
a. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.
-
The endothelial layer can be removed by gently rubbing the intimal surface with a pair of fine forceps, if required for the study.
b. Experimental Setup:
-
Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the ring is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g, with the buffer being changed every 15-20 minutes.
c. Experimental Procedure:
-
After equilibration, the viability of the rings is tested by contracting them with 60 mM KCl.
-
A cumulative concentration-response curve for this compound (e.g., 10-10 to 10-5 M) is generated.
-
To assess the antagonism, the rings are pre-incubated with different concentrations of Verapamil (e.g., 10-8, 10-7, 10-6 M) for 30 minutes before generating a new concentration-response curve for this compound.
-
The contractile responses are recorded as changes in tension (in grams or millinewtons).
d. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.
-
Dose-response curves are plotted, and EC50 values for this compound in the absence and presence of Verapamil are calculated.
-
A Schild plot analysis can be performed to determine the pA2 value for Verapamil, which quantifies its competitive antagonism.
Calcium Influx Assay
This protocol measures the change in intracellular calcium concentration in response to this compound and its inhibition by Verapamil using a fluorescent calcium indicator.
a. Cell Culture and Dye Loading:
-
Vascular smooth muscle cells (VSMCs) are cultured to 80-90% confluency in appropriate media.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in a buffer solution (e.g., Hanks' Balanced Salt Solution).
-
After loading, the cells are washed to remove extracellular dye.
b. Experimental Procedure:
-
The dye-loaded cells are placed in a fluorometer or a fluorescence microscope.
-
A baseline fluorescence reading is established.
-
This compound is added at various concentrations, and the change in fluorescence, which corresponds to the change in intracellular calcium, is recorded over time.
-
To test for antagonism, cells are pre-incubated with different concentrations of Verapamil before the addition of this compound.
c. Data Analysis:
-
The change in fluorescence is quantified and often expressed as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4).
-
Dose-response curves for this compound-induced calcium influx are generated, and the IC50 of Verapamil's inhibition is calculated.
Electrophysiology (Patch-Clamp Technique)
This protocol directly measures the activity of L-type calcium channels in single cells and the effects of this compound and Verapamil.
a. Cell Preparation:
-
Single cells expressing L-type calcium channels (e.g., isolated cardiomyocytes or a suitable cell line) are prepared.
b. Recording Setup:
-
The whole-cell patch-clamp technique is used to record ionic currents across the cell membrane.
-
The extracellular solution contains Ba2+ or Ca2+ as the charge carrier, and the intracellular (pipette) solution is formulated to isolate the L-type calcium current.
c. Experimental Procedure:
-
A holding potential is applied to the cell, and voltage steps are used to elicit L-type calcium currents.
-
The baseline current is recorded.
-
This compound is applied to the cell, and the potentiation of the calcium current is measured.
-
To assess antagonism, Verapamil is applied in the presence of this compound, and the inhibition of the enhanced current is recorded.
d. Data Analysis:
-
The amplitude and kinetics of the calcium currents are analyzed.
-
The dose-dependent effects of this compound and the inhibitory effects of Verapamil are quantified to determine parameters like the percentage of current potentiation and inhibition.
Conclusion
References
Validating the Specificity of CGP 28392 for L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the L-type calcium channel agonist CGP 28392, focusing on its specificity and performance relative to other common modulators. The information presented is intended to assist researchers in designing experiments and interpreting data related to the use of this compound.
Introduction to this compound
This compound is a dihydropyridine (B1217469) derivative that acts as an agonist for L-type voltage-gated calcium channels (CaV1.x). Unlike the more common dihydropyridine antagonists (e.g., nifedipine), this compound enhances calcium influx through these channels. This property makes it a valuable tool for studying the physiological roles of L-type calcium channels and for investigating the effects of prolonged channel opening. A frequently used comparator for this compound is BAY K 8644, another dihydropyridine agonist with a similar mechanism of action.
Comparative Analysis of L-type Calcium Channel Agonists
The primary measure of a pharmacological tool's utility is its specificity for its intended target. The following tables summarize the available quantitative data comparing this compound with the alternative L-type calcium channel agonist, BAY K 8644.
Table 1: Comparative Binding Affinity for Dihydropyridine Sites
| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference |
| This compound | Guinea Pig Heart Membranes | [³H]nitrendipine | 115 | [1] |
| BAY K 8644 | Guinea Pig Heart Membranes | [³H]nitrendipine | 6 | [1] |
Kᵢ (inhibition constant) represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity on L-type Calcium Channels
| Compound | Preparation | Assay | Effect | Potency | Reference |
| This compound | Guinea Pig Atria | Inotropic Effect | Positive | 1:17 (relative to BAY K 8644) | [1] |
| BAY K 8644 | Guinea Pig Atria | Inotropic Effect | Positive | 1 | [1] |
| This compound | Rat Mesenteric Artery | Vasoconstriction (in depolarizing solution) | Leftward shift of Ca²⁺ dose-response | Effective at 30-300 nM | [1] |
| BAY K 8644 | Rat Mesenteric Artery | Vasoconstriction (in depolarizing solution) | Leftward shift of Ca²⁺ dose-response | Effective at 3-300 nM | [1] |
Specificity Profile of this compound
While quantitative data on the direct effects of this compound on other ion channels is limited in the reviewed literature, some studies provide qualitative insights into its selectivity.
Voltage-Gated Calcium Channels:
-
L-type (CaV1.x): this compound is a known agonist of L-type calcium channels, enhancing calcium influx.
Other Ion Channels:
-
Sodium and Potassium Channels: There is a lack of specific data on the effects of this compound on voltage-gated sodium and potassium channels in the reviewed literature.
Receptor-Operated Channels:
-
Studies on rat aorta suggest that this compound and BAY K 8644 selectively activate voltage-dependent calcium channels and do not affect receptor-operated calcium channels that are activated by noradrenaline.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound.
[³H]nitrendipine Binding Assay
This protocol is used to determine the binding affinity of compounds to the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Membrane Preparation: Guinea pig heart membranes.
-
Radioligand: [³H]nitrendipine.
-
Test Compounds: this compound, BAY K 8644, and other compounds of interest.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Aliquots of the heart membrane preparation are incubated with a fixed concentration of [³H]nitrendipine and varying concentrations of the test compound in Tris-HCl buffer.
-
Equilibrium: The incubation is carried out in the dark for a sufficient time to reach equilibrium (e.g., 90 minutes at 25°C).[4]
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]nitrendipine (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
⁴⁵Ca²⁺ Influx Assay in Vascular Smooth Muscle
This assay measures the influx of calcium into cells, providing a functional measure of calcium channel activity.
Materials:
-
Cells: Cultured vascular smooth muscle cells (e.g., from rat aorta).
-
Radioisotope: ⁴⁵CaCl₂.
-
Buffers:
-
Normal physiological salt solution.
-
Depolarizing solution (containing a high concentration of KCl, e.g., 55 mM).
-
-
Test Compounds: this compound, BAY K 8644, and other modulators.
-
Lysis Buffer: For lysing the cells.
-
Scintillation Counter.
Procedure:
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a normal physiological salt solution.
-
Stimulation: The pre-incubation solution is replaced with either a normal or a depolarizing solution containing ⁴⁵CaCl₂ and the test compound.
-
Incubation: The cells are incubated for a defined period to allow for ⁴⁵Ca²⁺ influx.
-
Termination: The influx is terminated by rapidly washing the cells with an ice-cold wash buffer (e.g., containing EGTA to chelate extracellular calcium).
-
Lysis: The cells are lysed to release the intracellular ⁴⁵Ca²⁺.
-
Quantification: The amount of ⁴⁵Ca²⁺ in the cell lysate is determined by liquid scintillation counting.
-
Data Analysis: The rate of ⁴⁵Ca²⁺ influx is calculated and compared between different experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the [³H]nitrendipine binding assay.
Caption: Workflow for the ⁴⁵Ca²⁺ influx assay.
Caption: Signaling pathway of this compound action.
Conclusion
This compound is a valuable pharmacological tool for activating L-type calcium channels. The available data indicates that it acts as a dihydropyridine agonist, competitively binding to the same site as antagonists like nitrendipine. In functional assays, it demonstrates a lower potency compared to BAY K 8644. While it appears to be selective for voltage-gated over receptor-operated calcium channels in vascular smooth muscle, a comprehensive quantitative analysis of its specificity against other voltage-gated calcium channel subtypes and other ion channels is not extensively documented in the currently reviewed literature. Researchers should exercise caution and consider performing appropriate control experiments to validate the specificity of this compound in their specific experimental system.
References
- 1. Studies on capacitative calcium entry in vascular smooth muscle cells by measuring 45CA2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Enantiomers of CGP 28392: A Comparative Guide to Their Differential Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to CGP 28392 and Dihydropyridine (B1217469) Stereoselectivity
This compound is a dihydropyridine derivative known to act as a calcium channel agonist, promoting the influx of calcium ions through L-type calcium channels. This activity leads to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle.[1][2] Like many dihydropyridines, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: S-(-)-CGP 28392 and R-(+)-CGP 28392.
The biological activity of dihydropyridine enantiomers is often highly stereoselective. For many compounds in this class, one enantiomer exhibits potent calcium channel blocking (antagonist) activity, while the other displays calcium channel activating (agonist) properties. In other cases, both enantiomers may have the same qualitative effect, but differ significantly in their potency. This differential activity arises from the three-dimensional arrangement of the molecule and its interaction with the chiral environment of the dihydropyridine binding site on the L-type calcium channel.
Comparative Activity Data
While specific quantitative data for the individual enantiomers of this compound are not available, the following table summarizes the known data for the racemic mixture and provides a hypothetical comparison for the S-(-) and R-(+) enantiomers based on the typical behavior of dihydropyridine stereoisomers.
| Parameter | Racemic this compound | S-(-)-CGP 28392 (Hypothetical) | R-(+)-CGP 28392 (Hypothetical) | Reference |
| Activity | Calcium Channel Agonist | Potent Calcium Channel Agonist | Less Potent Agonist or Antagonist | General Principle |
| Positive Inotropic Effect (EC50) | 2 x 10-7 M | < 2 x 10-7 M | > 2 x 10-7 M or no effect | [1] |
| Binding Affinity (Ki for [3H]nitrendipine displacement) | 1.15 x 10-7 M | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | [3] |
Note: The data for the individual enantiomers is hypothetical and serves to illustrate the expected differential activity based on the stereoselectivity of other dihydropyridines. Further experimental validation is required.
Signaling Pathway of this compound
This compound, as a dihydropyridine calcium channel agonist, directly interacts with the α1 subunit of the L-type voltage-gated calcium channel. This interaction stabilizes the channel in an open conformation, increasing the probability of channel opening upon membrane depolarization. The resulting influx of extracellular calcium ions into the cell triggers a cascade of downstream events, including muscle contraction and modulation of intracellular signaling pathways.
References
CGP 28392 as a reference compound for calcium channel studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 28392 with other common L-type calcium channel activators, offering supporting experimental data and detailed protocols for key assays. This compound is a dihydropyridine (B1217469) derivative that functions as a potent L-type calcium channel agonist, making it a valuable reference compound in the study of calcium signaling pathways and cardiovascular research.[1][2] Its mechanism of action involves binding to the L-type calcium channel and stabilizing its open conformation, thereby increasing the influx of calcium ions into the cell.[3] This guide will compare the performance of this compound with two other widely used calcium channel activators: Bay K 8644, another dihydropyridine agonist, and FPL 64176, a non-dihydropyridine activator.
Performance Comparison
The following tables summarize the key quantitative data for this compound and its alternatives, Bay K 8644 and FPL 64176, across various experimental assays.
Table 1: Binding Affinity (Ki) for the Dihydropyridine Receptor
| Compound | Ki (nM) | Test System | Radioligand | Reference |
| This compound | 115 | Guinea pig heart membranes | [3H]nitrendipine | [4] |
| Bay K 8644 | 6 | Guinea pig heart membranes | [3H]nitrendipine | [4] |
| FPL 64176 | N/A (non-dihydropyridine) |
N/A: Not applicable as FPL 64176 does not bind to the dihydropyridine receptor site.
Table 2: Potency (EC50) in Functional Assays
| Compound | EC50 (nM) | Assay Type | Test System | Reference |
| This compound | 220 | Calcium Influx | Human platelets | [5] |
| Bay K 8644 | ~15 | Calcium Uptake | GH3 cells | [6] |
| FPL 64176 | ~15 | Calcium Uptake | GH3 cells | [6] |
| This compound | - | Positive Inotropic Effect | Guinea pig atria | [4] |
| Bay K 8644 | 1950 | Positive Inotropic Effect | Guinea pig atria | [6] |
| FPL 64176 | 49 | Positive Inotropic Effect | Guinea pig atria | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Calcium Influx Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to the application of calcium channel agonists.
Materials:
-
Cells expressing L-type calcium channels (e.g., PC12, HEK293 cells stably expressing the channel, or primary neurons).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound, Bay K 8644, and FPL 64176 stock solutions (typically in DMSO).
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound, Bay K 8644, and FPL 64176 in HBSS. Include a vehicle control (DMSO).
-
Measurement:
-
Place the plate in the fluorescence microplate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few cycles.
-
Add the compound dilutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
-
Aortic Ring Contractility Assay
This ex vivo protocol assesses the effect of calcium channel agonists on the contractility of vascular smooth muscle.
Materials:
-
Rat or rabbit thoracic aorta.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
This compound, Bay K 8644, and FPL 64176 stock solutions.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Compound Administration:
-
Once a stable baseline is achieved, add cumulative concentrations of this compound, Bay K 8644, or FPL 64176 to the organ baths.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the change in tension from baseline for each concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal contraction against the compound concentration and determine the EC50 value for each compound.
-
Radioligand Binding Assay
This assay determines the binding affinity of dihydropyridine compounds to the L-type calcium channel.
Materials:
-
Membrane preparations from tissues rich in L-type calcium channels (e.g., guinea pig heart, rat cerebral cortex).
-
Radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine).
-
This compound and Bay K 8644 stock solutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-1.0 nM [3H]nitrendipine), and varying concentrations of the unlabeled competitor compounds (this compound or Bay K 8644).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like nifedipine).
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
L-Type Calcium Channel Signaling Pathway
Caption: L-Type Calcium Channel Signaling Pathway to Gene Expression.
Experimental Workflow for Comparing Calcium Channel Agonists
Caption: Workflow for the comparative analysis of calcium channel agonists.
References
- 1. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Heart Cell Contractility Assay | Clybe Bio [clydebio.com]
Cross-Validation of CGP 28392 Effects: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the calcium channel facilitator, CGP 28392, and the cross-validation of its effects using genetic approaches. We delve into the pharmacological data supporting its mechanism of action and present a framework for validation using modern genetic techniques.
This compound is a dihydropyridine (B1217469) derivative known to enhance the influx of calcium (Ca2+) through voltage-gated calcium channels (VGCCs).[1][2][3] Its primary action is to prolong the open state of these channels, leading to increased intracellular Ca2+ concentrations.[2] This activity results in physiological effects such as vasoconstriction and positive inotropic effects in cardiac muscle.[1][2] While pharmacological studies have been pivotal in characterizing these effects, genetic approaches offer a powerful and precise method to validate the specific molecular targets of such compounds. This guide compares the established pharmacological understanding of this compound with proposed genetic validation strategies, providing detailed experimental protocols and expected outcomes.
Comparative Analysis of Pharmacological and Genetic Approaches
The following table summarizes the expected outcomes when studying the effects of this compound through pharmacological methods versus genetic knockdown or knockout of its putative target, the alpha-1 subunit of L-type voltage-gated calcium channels (CACNA1x).
| Parameter | Pharmacological Approach (this compound Treatment) | Genetic Approach (siRNA Knockdown of CACNA1x) | Genetic Approach (CRISPR Knockout of CACNA1x) |
| Target | L-type Voltage-Gated Calcium Channels | CACNA1x mRNA | CACNA1x Gene |
| Effect on Target | Prolongs open state of the channel | Degradation of target mRNA, reducing protein expression | Permanent disruption of the gene, preventing protein expression |
| Cellular Effect | Increased intracellular Ca2+ upon depolarization | Reduced or abolished increase in intracellular Ca2+ upon depolarization | Abolished increase in intracellular Ca2+ upon depolarization |
| Functional Outcome | Enhanced vasoconstriction or cardiac contractility | Attenuation of vasoconstriction or cardiac contractility | Complete loss of vasoconstriction or cardiac contractility mediated by L-type VGCCs |
| Effect of this compound | Potentiates Ca2+ influx and physiological response | This compound effect is significantly diminished | This compound has no effect on L-type VGCC-mediated Ca2+ influx |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows for genetic cross-validation.
References
A Comparative Analysis of Dihydropyridine Calcium Channel Activators: Bay K8644 vs. FPL 64176
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used dihydropyridine (B1217469) L-type calcium channel activators: Bay K8644 and FPL 64176. A comprehensive understanding of their distinct pharmacological properties is crucial for designing robust experiments and accurately interpreting data in cardiovascular research, neuroscience, and drug discovery.
Introduction to Dihydropyridine Calcium Channel Activators
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx in excitable cells, playing a pivotal role in processes such as muscle contraction, neurotransmitter release, and gene expression. Dihydropyridine compounds are a class of small molecules that modulate LTCC activity. While many dihydropyridines are channel blockers (e.g., nifedipine), some, like Bay K8644, act as agonists or activators. FPL 64176, although structurally distinct from dihydropyridines, is another potent LTCC activator frequently used in research. Both compounds are positive allosteric modulators that bind to the α1 subunit of the LTCC, stabilizing the open state of the channel and thereby increasing calcium influx.[1][2] However, they bind to distinct sites and exhibit different effects on channel gating kinetics.[1][2]
Quantitative Comparison of Bay K8644 and FPL 64176
The following table summarizes the key pharmacological and electrophysiological parameters of Bay K8644 and FPL 64176, providing a clear basis for comparison.
| Parameter | Bay K8644 | FPL 64176 | References |
| Chemical Class | 1,4-Dihydropyridine | Benzoylpyrrole | [2] |
| EC50 for Ca2+ Current Activation | ~17.3 nM | ~16 nM | [2][3] |
| Effect on Current Amplitude (at 300 nM) | 249 ± 14% increase | 484 ± 100% increase | [1] |
| Effect on Activation Kinetics | Little to no effect | Significantly slows activation | [1] |
| Effect on Inactivation Kinetics | Enhances the rate of inactivation | Significantly slows inactivation | [1] |
| Tail Current Decay | Monoexponential | Biexponential (fast and slow components) | [1] |
| Inotropic Potency | - | Reported to be ~40-fold more potent than Bay K8644 in guinea pig papillary muscle | [2] |
Signaling Pathways Modulated by LTCC Activators
Activation of L-type calcium channels by dihydropyridine agonists leads to an increase in intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events. This influx of calcium is a critical second messenger that can influence a variety of cellular processes.
References
How to confirm the on-target activity of CGP 28392 in a new model system
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of CGP 28392, a dihydropyridine (B1217469) calcium channel agonist, in a new model system. It offers a comparative analysis with alternative compounds and details key experimental protocols to rigorously validate its mechanism of action.
This compound is a well-characterized L-type calcium channel (Cav1.2) agonist.[1][2][3] It functions by increasing the open probability of the channel, thereby enhancing calcium (Ca2+) influx into the cell.[4][5] This guide outlines a series of experiments to confirm this specific activity and differentiate it from off-target effects.
Comparative Analysis of L-type Calcium Channel Agonists
To ensure the observed effects are specific to L-type calcium channel agonism, it is crucial to compare the activity of this compound with other known modulators. Bay K 8644 is another potent L-type calcium channel agonist and serves as an excellent positive control.[1][5] Conversely, dihydropyridine antagonists like Nifedipine or Nitrendipine should be used to demonstrate competitive inhibition of this compound's effects.[2][6][7]
Table 1: Comparison of L-type Calcium Channel Modulators
| Compound | Class | Mechanism of Action | Expected Effect on Ca2+ Influx |
| This compound | Dihydropyridine Agonist | Increases open probability of L-type Ca2+ channels | Increase |
| Bay K 8644 | Dihydropyridine Agonist | Increases open probability of L-type Ca2+ channels | Increase |
| Nifedipine | Dihydropyridine Antagonist | Blocks L-type Ca2+ channels | Decrease / Competitive inhibition of agonists |
| Verapamil | Phenylalkylamine Antagonist | Blocks L-type Ca2+ channels (different binding site) | Decrease / Non-competitive inhibition of agonists |
Experimental Protocols for On-Target Validation
A multi-faceted approach employing electrophysiology, intracellular calcium measurements, and functional assays is recommended to confirm the on-target activity of this compound.
Electrophysiology: Patch-Clamp Technique
Directly measuring the effect of this compound on ion channel activity is the gold standard for confirming its on-target action.
Objective: To demonstrate that this compound enhances L-type calcium channel currents.
Methodology:
-
Cell Preparation: Utilize a cell line expressing the L-type calcium channel (e.g., HEK293 cells stably expressing Cav1.2) or primary cells from the new model system (e.g., cardiomyocytes, smooth muscle cells).[8]
-
Recording Configuration: Perform whole-cell voltage-clamp recordings.
-
Solutions: Use an external solution containing Ba2+ as the charge carrier to enhance the signal and reduce Ca2+-dependent inactivation. The internal solution should contain a Cs+-based solution to block K+ channels.
-
Voltage Protocol: From a holding potential of -80 mV, apply depolarizing steps to a range of potentials (e.g., -40 mV to +60 mV in 10 mV increments) to elicit channel opening.
-
Compound Application:
-
Record baseline currents.
-
Perfuse the cells with a known concentration of this compound (e.g., 1 µM) and record the currents again. An increase in the inward current amplitude is expected.
-
To demonstrate specificity, co-apply this compound with an antagonist like Nifedipine. This should result in the reversal of the agonist effect.
-
-
Data Analysis: Construct current-voltage (I-V) relationship plots to visualize the effect of the compounds on channel activity.
Table 2: Expected Outcomes from Patch-Clamp Experiments
| Condition | Expected Change in Peak Inward Current |
| Baseline | - |
| + this compound (1 µM) | Significant Increase |
| + this compound (1 µM) + Nifedipine (10 µM) | Reversal of the increase caused by this compound |
Intracellular Calcium Measurement
This method provides a functional readout of changes in intracellular Ca2+ concentration resulting from channel modulation.
Objective: To show that this compound increases intracellular Ca2+ levels in a manner dependent on extracellular Ca2+.
Methodology:
-
Cell Preparation: Load the cells from the new model system with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or Quin-2).
-
Experimental Setup: Use a fluorescence microscope or a plate reader capable of ratiometric or single-wavelength fluorescence measurements.
-
Procedure:
-
Establish a stable baseline fluorescence signal in a physiological buffer containing Ca2+.
-
Apply this compound and monitor the change in fluorescence, which corresponds to a change in intracellular Ca2+. A dose-dependent increase is expected.[7]
-
To confirm the source of the Ca2+ increase, perform the experiment in a Ca2+-free external solution. The effect of this compound should be abolished.
-
Demonstrate antagonism by pre-treating the cells with Nifedipine before adding this compound.
-
-
Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths.
Table 3: Expected Outcomes from Intracellular Calcium Measurements
| Condition | Expected Change in Intracellular [Ca2+] |
| + this compound (in Ca2+-containing buffer) | Dose-dependent increase |
| + this compound (in Ca2+-free buffer) | No significant change |
| + Nifedipine then + this compound | Attenuation or abolition of the this compound-induced increase |
Functional Assays
The choice of functional assay will depend on the new model system. The goal is to measure a physiological response that is known to be downstream of L-type calcium channel activation.
Objective: To demonstrate that this compound elicits a physiological response consistent with increased Ca2+ influx.
Examples of Functional Assays:
-
Smooth Muscle Contraction: In aortic rings or other smooth muscle preparations, this compound is expected to enhance contractions induced by depolarizing stimuli like high K+.[6][9]
-
Cardiac Myocyte Contraction: In isolated cardiomyocytes, this compound should increase the amplitude and velocity of contraction.[2]
-
Insulin (B600854) Secretion: In pancreatic islet cells, this compound can enhance glucose-stimulated insulin secretion at certain glucose concentrations.[10]
Methodology (Example: Smooth Muscle Contraction):
-
Tissue Preparation: Mount isolated vascular rings in an organ bath filled with physiological salt solution and aerated with 95% O2 / 5% CO2.
-
Experimental Protocol:
-
Record baseline tension.
-
Induce a submaximal contraction with a depolarizing concentration of KCl.
-
Add cumulative concentrations of this compound and record the potentiation of the contraction.
-
In a separate experiment, demonstrate that the potentiation by this compound can be competitively antagonized by Nifedipine.
-
-
Data Analysis: Plot concentration-response curves for this compound in the presence and absence of an antagonist.
Visualizing the Workflow and Pathway
To provide a clear conceptual overview, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for target validation.
By following this structured and comparative approach, researchers can confidently confirm the on-target activity of this compound in any new model system, ensuring the reliability and reproducibility of their findings.
References
- 1. Agonists Bay-K8644 and CGP-28392 open calcium channels reconstituted from skeletal muscle transverse tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CGP 28392: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of CGP 28392, a compound utilized in scientific research. While specific disposal instructions for every chemical are not always available, adherence to established best practices for hazardous laboratory waste provides a robust framework for safe handling.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) and working in a controlled environment.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Category | Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Prevents accidental splashes and eye contact. |
| Hand Protection | Chemical-resistant gloves | Protects skin from direct contact with the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Engineering Controls | Well-ventilated area (e.g., fume hood) | Minimizes inhalation exposure to any dust or aerosols.[1][2] |
| Emergency Equipment | Accessible safety shower and eyewash station | Provides immediate decontamination in case of exposure.[2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process, following institutional and regulatory guidelines.[4][5][6]
1. Waste Identification and Segregation:
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected separately.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[7]
-
Sharps: Needles, scalpels, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Containerization:
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection.[1][5]
-
Containers should be compatible with the chemical properties of the waste. For instance, avoid storing acidic solutions in metal containers.[1][7]
-
Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity.[1]
-
Keep waste containers securely closed except when adding waste.[3][5]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Indicate the primary hazards associated with the waste.
4. Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.[1]
-
Ensure the storage area is well-ventilated and away from drains or water sources.[3]
-
Segregate incompatible waste types to prevent dangerous reactions.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]
-
Never dispose of chemical waste down the drain or in the regular trash.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling CGP 28392
Disclaimer: No specific Safety Data Sheet (SDS) for CGP 28392 was found. The following recommendations are based on general best practices for handling laboratory research chemicals and information available for the dihydropyridine (B1217469) class of compounds. Researchers should always perform a risk assessment and consult their institution's safety guidelines before handling any new compound.
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially in solid form, the following personal protective equipment should be used:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls may be appropriate.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary, depending on the risk assessment.
General Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling the compound.[3]
-
Label all containers clearly.[3]
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemicals down the drain.[5]
Quantitative Data Summary
Since no specific SDS was found for this compound, quantitative data regarding toxicity (e.g., LD50), exposure limits, or physical properties are not available. The table below is a template that should be populated with data from a compound-specific SDS if one becomes available.
| Property | Value |
| Physical State | Solid (assumed) |
| Molecular Weight | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Permissible Exposure Limit (PEL) | Not established |
| Threshold Limit Value (TLV) | Not established |
Experimental Protocols
Aortic Ring Tension Study
This protocol is a general method for assessing the effect of vasoactive compounds on isolated aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs solution.[6]
-
Under a dissecting microscope, remove surrounding fat and connective tissue.[6]
-
Cut the aorta into rings of approximately 2-4 mm in length.[6]
-
-
Mounting:
-
Suspend each aortic ring between two hooks in an organ bath chamber filled with Krebs solution.
-
The solution should be maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[6]
-
Attach one hook to a force transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams, washing with fresh Krebs solution every 15-20 minutes.
-
Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to test tissue viability.
-
After washing out the KCl, induce a stable contraction with an agonist such as phenylephrine (B352888) (e.g., 1 µM).
-
-
Data Acquisition:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in tension after each addition.
-
The effect of this compound can be quantified as a percentage of the initial agonist-induced contraction.
-
Platelet Calcium Flux Assay
This protocol describes a method to measure changes in intracellular calcium concentration in platelets in response to a compound like this compound.
Methodology:
-
Platelet Preparation:
-
Isolate platelets from whole blood using standard centrifugation techniques to obtain platelet-rich plasma (PRP).
-
Wash the platelets in a suitable buffer (e.g., modified Tyrode's buffer).[7]
-
-
Dye Loading:
-
Measurement:
-
After incubation, wash the platelets to remove excess dye.
-
Resuspend the platelets in a calcium-containing buffer.
-
Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader.
-
Add this compound to the platelet suspension and record the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium into the platelets.
-
-
Data Analysis:
-
The change in intracellular calcium concentration can be calculated from the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a facilitator of voltage-gated L-type calcium channels.
Experimental Workflow for Aortic Ring Assay
Caption: Step-by-step workflow for the isolated aortic ring tension experiment.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. quora.com [quora.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. globalchemsdepot.com [globalchemsdepot.com]
- 6. Preparation of Thoracic Aortic Rings and Detection of Tension in Isolated Thoracic Aortic Rings [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
